molecular formula C19H23N3O4 B15567990 Porothramycin B

Porothramycin B

Cat. No.: B15567990
M. Wt: 357.4 g/mol
InChI Key: XCFSBOSFMAOQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

isolated from Streptomyces albus;  structure given in first source

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

3-(4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C19H23N3O4/c1-21(2)16(23)9-8-12-10-14-18(26-4)20-17-13(19(24)22(14)11-12)6-5-7-15(17)25-3/h5-9,11,14,18,20H,10H2,1-4H3

InChI Key

XCFSBOSFMAOQAL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Porothramycin B from Streptomyces albus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porothramycin, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics, was first discovered and isolated from the fermentation broth of a new strain of Streptomyces albus. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Porothramycin B, the crystalline methyl ether form of the antibiotic. The methodologies detailed herein are based on the seminal work by Tsunakawa et al. (1988) and subsequent analyses of its biosynthetic pathway. Porothramycin exhibits significant activity against Gram-positive bacteria and various tumor cell lines, making it a molecule of continued interest in drug discovery and development.[1]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₉H₂₃N₃O₄BOC Sciences
Molecular Weight357.40 g/mol BOC Sciences
AppearanceYellow CrystalsBOC Sciences
Melting Point164-166 °C (decomposes)BOC Sciences
Biological ActivityActive against Gram-positive bacteria and anaerobic bacteria.[1]
Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) groups, protons on the pyrrolidine (B122466) ring, and the dimethylaminopropenamide side chain.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, carbons of the pyrrolidine ring, methoxy carbons, and the side chain carbons.
Mass Spec A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of the PBD core and side chain.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation of antibiotics from Streptomyces species and are intended to provide a detailed framework for the replication of this compound's isolation.

Fermentation of Streptomyces albus

Objective: To cultivate Streptomyces albus (strain K731-113) for the production of Porothramycin.

Materials:

  • Streptomyces albus (ATCC 39897) culture

  • Seed medium (e.g., ISP-2 broth)

  • Production medium (specific composition to be optimized, but generally contains a carbon source like glucose, a nitrogen source like soybean meal, and mineral salts)

  • Shake flasks or fermenter

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of S. albus spores or mycelia from a slant culture to a flask containing the seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C for 5-7 days with continuous agitation and aeration. Monitor the production of Porothramycin periodically using a suitable analytical method such as HPLC.

Extraction of Porothramycin

Objective: To extract the crude Porothramycin from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvesting: After the fermentation is complete, harvest the broth.

  • Separation of Mycelia: Separate the mycelia from the culture filtrate by centrifugation or filtration.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction process 2-3 times to ensure complete recovery of the antibiotic.

  • Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract. This compound is obtained when methanol (B129727) is used during the isolation process, leading to the formation of the methyl ether at the C11 position.[1]

Materials:

  • Crude Porothramycin extract

  • Silica (B1680970) gel for column chromatography

  • Methanol

  • Chloroform

  • Other organic solvents for gradient elution

  • HPLC system for final purification

Procedure:

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of chloroform-methanol.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of increasing methanol in chloroform.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing Porothramycin.

  • Conversion to this compound: The use of methanol in the elution solvent facilitates the conversion of the natural carbinolamine (Porothramycin A) to its more stable methyl ether, this compound.

  • Further Purification (e.g., Sephadex LH-20):

    • Pool the Porothramycin-containing fractions and concentrate.

    • Further purify the concentrated fractions using a Sephadex LH-20 column with methanol as the eluent to remove closely related impurities.

  • Preparative HPLC (Final Purification):

    • Perform final purification using a preparative reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to obtain pure this compound.

  • Crystallization: Concentrate the pure fractions of this compound and crystallize from a suitable solvent system (e.g., methanol-ethyl acetate) to obtain yellow crystals.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Porothramycin_B_Isolation_Workflow Fermentation Fermentation of Streptomyces albus Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation/ Filtration Harvest->Centrifugation Culture_Filtrate Culture Filtrate Centrifugation->Culture_Filtrate Mycelia Mycelial Cake (Discard) Centrifugation->Mycelia Solvent_Extraction Solvent Extraction (Ethyl Acetate) Culture_Filtrate->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Concentration Concentration (Rotary Evaporation) Organic_Phase->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography (CHCl₃-MeOH gradient) Crude_Extract->Silica_Gel Porothramycin_Fractions Porothramycin-rich Fractions Silica_Gel->Porothramycin_Fractions Sephadex Sephadex LH-20 (Methanol) Porothramycin_Fractions->Sephadex Purified_Fractions Purified Fractions Sephadex->Purified_Fractions Prep_HPLC Preparative HPLC (C18, Acetonitrile/Water) Purified_Fractions->Prep_HPLC Pure_Porothramycin_B Pure this compound Prep_HPLC->Pure_Porothramycin_B Crystallization Crystallization Pure_Porothramycin_B->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of the Porothramycin Core

Porothramycin_Biosynthesis Chorismate Chorismate Tryptophan L-Tryptophan Chorismate->Tryptophan Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway Hydroxyanthranilic_Acid 3-Hydroxyanthranilic acid Kynurenine_Pathway->Hydroxyanthranilic_Acid NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Hydroxyanthranilic_Acid->NRPS Tyrosine L-Tyrosine Proline_Pathway Proline Moiety Biosynthesis Tyrosine->Proline_Pathway Proline_Derivative Proline Derivative Proline_Pathway->Proline_Derivative Proline_Derivative->NRPS PBD_Core Pyrrolobenzodiazepine Core NRPS->PBD_Core Methyltransferases Tailoring Enzymes (Methyltransferases, etc.) PBD_Core->Methyltransferases Porothramycin_A Porothramycin A Methyltransferases->Porothramycin_A Methanol_Addition Methanol Addition (during isolation) Porothramycin_A->Methanol_Addition Porothramycin_B This compound Methanol_Addition->Porothramycin_B

Caption: Proposed biosynthetic pathway for Porothramycin.

Conclusion

This technical guide outlines the key steps involved in the discovery and isolation of this compound from Streptomyces albus. The provided protocols offer a detailed framework for researchers aiming to isolate and study this potent antitumor antibiotic. The visual representations of the experimental workflow and biosynthetic pathway serve to further clarify the complex processes involved. Further research into the optimization of fermentation conditions and purification strategies could lead to improved yields of this compound, facilitating more extensive biological evaluation and potential therapeutic development.

References

Porothramycin B: A Technical Guide to its Structure, Properties, and Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porothramycin B is a potent antitumor antibiotic belonging to the pyrrolo[1]benzodiazepine (PBD) class of natural products. Isolated from the fermentation broth of Streptomyces albus, it exhibits significant activity against Gram-positive bacteria and various tumor cell lines. This document provides a comprehensive overview of the structure elucidation, chemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a discussion of its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

The pyrrolo[1]benzodiazepine (PBD) antibiotics are a family of sequence-selective DNA-alkylating agents with significant antineoplastic properties. This compound, a crystalline methyl ether derivative of the naturally occurring Porothramycin A, is a notable member of this class. Its unique chemical structure and potent biological activity have made it a subject of interest in the fields of medicinal chemistry and drug discovery. This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in this compound.

Structure Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet (UV) spectroscopy.

Chemical Structure

Systematic Name: (E)-3-[(6R)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide

Molecular Formula: C₁₉H₂₃N₃O₄

Molecular Weight: 357.40 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structure elucidation of this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: Mass Spectrometry Data for this compound

m/zFragmentation
Data not available in search results

Table 4: UV and IR Spectroscopic Data for this compound

Spectroscopic MethodWavelength/Wavenumber
UV (λmax)Data not available in search results
IR (KBr) cm⁻¹Data not available in search results

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in Table 5.

Table 5: Physicochemical Properties of this compound

PropertyValue
AppearanceYellow Crystals
Melting Point164-166 °C (decomposes)
Boiling Point599.9 °C at 760 mmHg
Density1.28 g/cm³

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a culture of Streptomyces albus, based on common methods for natural product extraction.

  • Fermentation: A culture of Streptomyces albus is grown in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation is carried out for a period sufficient to allow for the production of the secondary metabolite.

  • Extraction: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The active compound is then extracted from the mycelial cake and the supernatant using an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to purify this compound. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reverse-phase column (e.g., C18) using a suitable mobile phase (e.g., a gradient of water and acetonitrile).

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain the final product.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fermentation Streptomyces albus Culture Harvest Harvest Broth Fermentation->Harvest Separate Separate Mycelium & Supernatant Harvest->Separate Extract Solvent Extraction Separate->Extract Concentrate Concentrate Extract Extract->Concentrate SilicaGel Silica Gel Chromatography Concentrate->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC Crystallize Crystallization HPLC->Crystallize PorothramycinB Pure this compound Crystallize->PorothramycinB

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against Gram-positive bacteria and anaerobic microorganisms. Furthermore, it has demonstrated significant antitumor activity in preclinical models.

The biological activity of this compound is attributed to its ability to act as a DNA alkylating agent, a characteristic feature of the PBD class of antibiotics. The molecule is designed to fit into the minor groove of DNA, where it can covalently bind to the N2 position of a guanine (B1146940) base. This DNA alkylation event disrupts the normal cellular processes of DNA replication and transcription, ultimately leading to cell death.

G PorothramycinB This compound DNAMinorGroove DNA Minor Groove PorothramycinB->DNAMinorGroove Binds to Alkylation Covalent Alkylation (N2 of Guanine) PorothramycinB->Alkylation Guanine Guanine Base DNAMinorGroove->Guanine Positions near Guanine->Alkylation Target for DNAAdduct This compound-DNA Adduct Alkylation->DNAAdduct ReplicationBlock Inhibition of DNA Replication DNAAdduct->ReplicationBlock TranscriptionBlock Inhibition of Transcription DNAAdduct->TranscriptionBlock CellDeath Apoptosis/ Cell Death ReplicationBlock->CellDeath TranscriptionBlock->CellDeath

References

Porothramycin B producing organism and fermentation conditions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Porothramycin B is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds, which act as sequence-selective DNA alkylating agents. It is the methyl ether derivative of the naturally produced Porothramycin A. This document provides a comprehensive technical overview of the biological production of this compound, detailing the producing organism, fermentation parameters, and downstream processing protocols. All methodologies and quantitative data are derived from published scientific literature to ensure accuracy and reproducibility for research and development purposes.

Producing Organism

The designated producer of Porothramycin is the bacterium Streptomyces albus. Specifically, the strain identified and utilized for consistent production is:

  • Organism: Streptomyces albus subsp. albus

  • Strain Designation: ATCC 39897

This strain is available through the American Type Culture Collection (ATCC) and serves as the primary biological source for Porothramycin production.

Fermentation Protocol

The production of Porothramycin is achieved through a two-stage submerged fermentation process: a seed culture stage for biomass propagation and a production stage for secondary metabolite synthesis.

Seed Culture Development

The initial step involves preparing a healthy and abundant inoculum to ensure a robust start to the production phase.

Experimental Protocol:

  • Prepare Yeast Extract-Malt Extract (YEME) broth according to the composition in Table 1.

  • Dispense 50 mL of YEME broth into 250 mL baffled Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the sterile broth with spores or a mycelial stock of S. albus subsp. albus (ATCC 39897).

  • Incubate the flasks for 24 hours at 28°C on an orbital shaker. While the specific agitation rate is not defined in the primary literature, a speed of 180-250 rpm is typical for Streptomyces seed cultures to ensure adequate aeration.

Production Fermentation

Following inoculum development, the seed culture is transferred to a larger volume of production medium to initiate antibiotic synthesis.

Experimental Protocol:

  • Prepare AVM production broth according to the detailed composition in Table 2.

  • Dispense the AVM broth into production-scale flasks or a bioreactor and sterilize.

  • Inoculate the sterile AVM broth with 5% (v/v) of the 24-hour-old seed culture.

  • Incubate the production culture for 240 hours (10 days) at 28°C with continuous agitation (e.g., 180-250 rpm in shake flasks) to maintain aerobic conditions.

  • Monitor the fermentation progress through periodic sampling for pH, biomass, and antibiotic titer (via HPLC).

Data Presentation: Media Composition

The compositions of the seed and production media are summarized below for clarity and reproducibility.

Table 1: Seed Culture Medium Composition (YEME Broth)

Component Concentration (g/L)
Yeast Extract 4.0
Malt Extract 10.0
Glucose 4.0

| Solvent | Distilled Water |

Table 2: Production Medium Composition (AVM Broth)

Component Category Concentration (g/L)
Glucose Carbon Source 30.0
Yeast Extract Nitrogen/Growth Factor 2.0
(NH₄)₂SO₄ Nitrogen Source 2.0
CaCO₃ pH Buffer 5.0
NaCl Mineral Salt 2.0
K₂HPO₄ Mineral Salt 0.5
MgSO₄·7H₂O Trace Mineral 0.1
FeSO₄·7H₂O Trace Mineral 0.05
ZnSO₄·7H₂O Trace Mineral 0.05
MnSO₄·7H₂O Trace Mineral 0.05

| Solvent | Distilled Water | |

Extraction and Purification

This compound is the crystalline methyl ether form of the naturally occurring Porothramycin A (hydroxyl form). The conversion and isolation are achieved during the downstream processing, specifically through the use of methanol (B129727) as an eluent.[1][3]

Broth Harvesting and Clarification

Experimental Protocol:

  • At the end of the 240-hour fermentation, harvest the entire culture broth.

  • Separate the mycelial biomass from the supernatant by centrifugation at 4°C for 10 minutes.

  • Carefully decant and collect the supernatant, which contains the dissolved antibiotic.

Solid-Phase Extraction (SPE) and Formation of this compound

This protocol yields a crude extract containing this compound, which is suitable for analytical characterization (e.g., UHPLC-MS).[1]

Experimental Protocol:

  • Cartridge Selection: Use an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge (e.g., 3 cc, 60 mg).

  • Conditioning: Condition the cartridge by passing 3 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of distilled water through it.

  • Loading: Load 3 mL of the clarified fermentation supernatant onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of distilled water to remove salts and polar impurities.

  • Elution & Conversion: Elute the bound antibiotic with 1.5 mL of methanol. During this step, the naturally produced Porothramycin A is converted to its more stable methyl ether, this compound.

  • Concentration: Evaporate the methanolic eluent to dryness under vacuum.

  • Reconstitution: Reconstitute the dried residue in 150 µL of 50% aqueous methanol for analysis.

Final Purification (Crystallization)

To obtain the pure crystalline this compound mentioned in the original discovery literature, further purification of the methanolic extract is required. While the specific crystallization protocol is not detailed in recent publications, standard techniques would apply. This typically involves dissolving the crude extract in a minimal amount of a good solvent (e.g., methanol) and inducing crystallization by adding an anti-solvent (e.g., ethyl acetate, acetone, or a nonpolar solvent like hexanes) and allowing it to stand at reduced temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from culture inoculation to the extraction of the crude this compound product.

G cluster_0 Seed Culture (24h, 28°C) cluster_1 Production Fermentation (240h, 28°C) cluster_2 Downstream Processing inoc Inoculate S. albus (ATCC 39897) yeme YEME Broth inoc->yeme seed_culture Mature Seed Culture yeme->seed_culture avm AVM Broth seed_culture->avm Inoculate (5% v/v) prod_culture Production Culture avm->prod_culture fermented_broth Harvested Broth prod_culture->fermented_broth centrifuge Centrifugation fermented_broth->centrifuge supernatant Clarified Supernatant centrifuge->supernatant spe Solid-Phase Extraction (Oasis HLB) supernatant->spe elute Elute with Methanol (Forms this compound) spe->elute final_product Crude this compound (in Methanol) elute->final_product

This compound Production Workflow
Biosynthetic Pathway Precursor

Porothramycin belongs to the PBD family of antibiotics, which utilize an anthranilate-derived moiety. For Porothramycin, this precursor is 3-hydroxyanthranilic acid, which is synthesized from the essential amino acid L-tryptophan via the Kynurenine Pathway.

G tryptophan L-Tryptophan formylkynurenine N-Formylkynurenine tryptophan->formylkynurenine TDO kynurenine L-Kynurenine formylkynurenine->kynurenine KFA hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO hydroxyanthranilate 3-Hydroxyanthranilic Acid hydroxykynurenine->hydroxyanthranilate KYN pbd_core Incorporation into PBD Scaffold hydroxyanthranilate->pbd_core NRPS caption Enzymes: TDO: Tryptophan 2,3-dioxygenase KFA: Kynurenine formamidase KMO: Kynurenine 3-monooxygenase KYN: Kynureninase NRPS: Non-Ribosomal Peptide Synthetase

Kynurenine Pathway for PBD Precursor Synthesis

References

An In-Depth Technical Guide on the Early-Stage Research of Porothramycin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porothramycin B, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics, represents a promising scaffold for the development of novel cancer therapeutics. Early-stage research indicates that its cytotoxicity is rooted in its ability to form covalent adducts with DNA, leading to a cascade of cellular events that culminate in cell death. This technical guide synthesizes the available preclinical data on this compound and its class, focusing on its mechanism of action, cytotoxicity across various cell lines, and the intricate signaling pathways it modulates. Detailed experimental protocols and visual representations of key cellular processes are provided to facilitate further research and development in this area.

Introduction

This compound is a naturally occurring antibiotic isolated from Streptomyces albus.[1] It belongs to the pyrrolo[1][2]benzodiazepine (PBD) family, a group of sequence-selective DNA-alkylating agents with potent antitumor properties. The unique tricyclic structure of PBDs allows them to bind to the minor groove of DNA, primarily at guanine (B1146940) residues, and form a covalent bond. This interaction disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity. This guide provides a comprehensive overview of the early-stage research into the cytotoxic effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While specific data for this compound is limited in publicly available literature, this guide will draw upon data from closely related PBD monomers, such as anthramycin (B1237830), to provide a thorough understanding of its potential cytotoxic profile.

Quantitative Cytotoxicity Data

While specific IC50 values for this compound against a wide range of human cancer cell lines are not extensively documented in early literature, the PBD class of compounds has demonstrated potent cytotoxic activity. The following table summarizes representative IC50 values for PBD monomers and related compounds to provide a contextual understanding of the potential potency of this compound.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
PBD MonomerVariousVariousSub-nanomolar to low micromolarInferred from class activity
PBD-Polyamide ConjugateA498Renal Cancer< 9
PBD-Polyamide ConjugateMDA-MB-231/ATCCBreast Cancer0.06
PBD-Glycosylated PolyamideVariousVariousHighly cytotoxic

Note: The cytotoxicity of PBDs can be influenced by factors such as the cell line's origin, the specific PBD analogue, and the experimental conditions. The data presented should be considered as a general indication of the potency of this class of compounds.

Mechanism of Action: DNA Damage and Cellular Responses

The primary mechanism of action for this compound and other PBDs is the alkylation of DNA. This process initiates a cascade of cellular responses, including the activation of DNA damage checkpoints, cell cycle arrest, and ultimately, apoptosis.

DNA Adduct Formation

This compound, like other PBDs, binds to the minor groove of DNA with a preference for purine-G-purine sequences. The electrophilic C11 position of the PBD core forms a covalent bond with the N2 of a guanine base. This DNA adduct distorts the helical structure of DNA, creating a lesion that is recognized by the cell's DNA repair machinery.

DNA_Adduct_Formation cluster_0 Cellular Environment cluster_1 Mechanism This compound This compound Minor Groove Binding Minor Groove Binding This compound->Minor Groove Binding Enters cell DNA DNA Covalent Bond Formation (N2 of Guanine) Covalent Bond Formation (N2 of Guanine) DNA->Covalent Bond Formation (N2 of Guanine) Alkylation Minor Groove Binding->DNA DNA Adduct DNA Adduct Covalent Bond Formation (N2 of Guanine)->DNA Adduct

Figure 1: this compound DNA Adduct Formation.
DNA Damage Response (DDR) Pathway

The formation of this compound-DNA adducts triggers the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and coordinates cellular responses. Key kinases, such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated in response to DNA damage and initiate a signaling cascade that leads to cell cycle arrest and apoptosis.

DNA_Damage_Response This compound-DNA Adduct This compound-DNA Adduct ATM/ATR Activation ATM/ATR Activation This compound-DNA Adduct->ATM/ATR Activation senses damage Checkpoint Kinase Activation (Chk1/Chk2) Checkpoint Kinase Activation (Chk1/Chk2) ATM/ATR Activation->Checkpoint Kinase Activation (Chk1/Chk2) Cell Cycle Arrest Cell Cycle Arrest Checkpoint Kinase Activation (Chk1/Chk2)->Cell Cycle Arrest Apoptosis Apoptosis Checkpoint Kinase Activation (Chk1/Chk2)->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair allows time for Cell Death Cell Death Apoptosis->Cell Death Cell Survival Cell Survival DNA Repair->Cell Survival

Figure 2: DNA Damage Response to this compound.
Cell Cycle Arrest

To prevent the propagation of damaged DNA, the DDR pathway activates cell cycle checkpoints, primarily at the G2/M transition. This arrest is mediated by the phosphorylation and inactivation of key cell cycle regulators, such as the Cdc25C phosphatase, which in turn prevents the activation of the Cyclin B1/CDK1 complex required for mitotic entry.

Cell_Cycle_Arrest ATM/ATR Activation ATM/ATR Activation Chk1/Chk2 Activation Chk1/Chk2 Activation ATM/ATR Activation->Chk1/Chk2 Activation Cdc25C Phosphorylation (Inactivation) Cdc25C Phosphorylation (Inactivation) Chk1/Chk2 Activation->Cdc25C Phosphorylation (Inactivation) Cyclin B1/CDK1 Complex (Inactive) Cyclin B1/CDK1 Complex (Inactive) Cdc25C Phosphorylation (Inactivation)->Cyclin B1/CDK1 Complex (Inactive) prevents activation of G2/M Arrest G2/M Arrest Cyclin B1/CDK1 Complex (Inactive)->G2/M Arrest

Figure 3: G2/M Cell Cycle Arrest Pathway.
Apoptosis Induction

If the DNA damage induced by this compound is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DDR pathway can activate pro-apoptotic proteins like p53, which in turn can upregulate the expression of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.

Apoptosis_Pathway Severe DNA Damage Severe DNA Damage p53 Activation p53 Activation Severe DNA Damage->p53 Activation Pro-apoptotic Bcl-2 Family Upregulation (e.g., Bax, Bak) Pro-apoptotic Bcl-2 Family Upregulation (e.g., Bax, Bak) p53 Activation->Pro-apoptotic Bcl-2 Family Upregulation (e.g., Bax, Bak) MOMP MOMP Pro-apoptotic Bcl-2 Family Upregulation (e.g., Bax, Bak)->MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis MOMP->Cytochrome c Release

Figure 4: Intrinsic Apoptosis Pathway Induction.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of this compound and related compounds.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Cell Seeding (96-well plate) Cell Seeding (96-well plate) Compound Treatment Compound Treatment Cell Seeding (96-well plate)->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 5: MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting FITC at 488 nm and detecting emission at 530 nm, and exciting PI at 488 nm and detecting emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This assay uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of PI.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

Early-stage research on this compound and its class of pyrrolobenzodiazepine antibiotics highlights their potential as potent cytotoxic agents for cancer therapy. Their mechanism of action, centered on DNA damage, triggers a robust cellular response leading to cell cycle arrest and apoptosis. The quantitative data, though limited for this compound itself, suggests a high degree of cytotoxicity for this class of compounds.

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.

  • Detailed Mechanistic Studies: Elucidating the specific signaling pathways and key molecular players involved in this compound-induced apoptosis and cell cycle arrest.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical xenograft models to assess its therapeutic potential in a physiological context.

  • Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies to enhance its efficacy and overcome potential resistance mechanisms.

By addressing these key areas, the full therapeutic potential of this compound as a novel anticancer agent can be realized, paving the way for its development into a valuable clinical tool.

References

Porothramycin B in Targeted Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Porothramycin B is a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics, originally isolated from Streptomyces albus.[3] As a DNA-interactive agent, its potent cytotoxicity has positioned it as a molecule of interest in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, its contemporary role in targeted cancer therapy as a payload for Antibody-Drug Conjugates (ADCs), and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon the extensive research on the PBD class to provide a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: DNA Alkylation and Apoptosis Induction

The primary mechanism of action for this compound, like other PBD monomers, is the sequence-selective alkylation of DNA. This interaction occurs in the minor groove of the DNA helix, where the electrophilic imine moiety of the PBD molecule forms a covalent bond with the N2-amine of a guanine (B1146940) base.[2][4] This adduct formation disrupts the normal processing of DNA, leading to stalled replication forks and the activation of the DNA Damage Response (DDR) pathway.

The covalent binding of this compound to DNA creates a lesion that is recognized by the cell's DNA repair machinery. Overwhelming of these repair mechanisms or the generation of irreparable damage, particularly in rapidly dividing cancer cells, triggers the intrinsic apoptotic signaling cascade. This process is characterized by the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and ultimately, programmed cell death. The apoptotic cascade is further regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated in response to PBD-induced DNA damage.

DNA_Alkylation_Mechanism cluster_0 Cellular Uptake cluster_1 Nuclear Translocation cluster_2 DNA Adduct Formation cluster_3 Cellular Response Porothramycin_B This compound DNA_Minor_Groove DNA Minor Groove Porothramycin_B->DNA_Minor_Groove Binding Guanine_N2 Guanine (N2 amine) Porothramycin_B->Guanine_N2 Alkylation DNA_Minor_Groove->Guanine_N2 Covalent_Adduct This compound-DNA Adduct Guanine_N2->Covalent_Adduct Replication_Stall Replication Fork Stalling Covalent_Adduct->Replication_Stall DDR_Activation DNA Damage Response (DDR) Activation Replication_Stall->DDR_Activation Apoptosis Apoptosis DDR_Activation->Apoptosis

Figure 1: Mechanism of this compound DNA Alkylation.

Role in Targeted Cancer Therapy: PBDs as ADC Payloads

The high cytotoxicity of PBDs makes them attractive payloads for Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic exposure and associated toxicity.[2] An ADC consists of a monoclonal antibody that specifically binds to a tumor-associated antigen on the surface of cancer cells, a cytotoxic payload (like a PBD), and a chemical linker that connects the two.

Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the PBD payload is released within the cell, where it can then exert its DNA alkylating activity. While this compound itself is a PBD monomer, the field of ADC development has largely focused on PBD dimers due to their ability to crosslink DNA, an even more potent form of DNA damage.[1][4] However, the fundamental principle of targeted delivery remains the same, and PBD monomers are valuable tools for studying the basic mechanisms of PBD-DNA interaction.

ADC_Workflow ADC Antibody-Drug Conjugate (mAb-Linker-PBD) Tumor_Cell Tumor Cell (Antigen-Expressing) ADC->Tumor_Cell Binding to Tumor Antigen Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., this compound) Lysosome->Payload_Release Linker Cleavage DNA_Alkylation DNA Alkylation Payload_Release->DNA_Alkylation Apoptosis Apoptosis DNA_Alkylation->Apoptosis

Figure 2: Workflow of a PBD-based Antibody-Drug Conjugate.

Quantitative Antitumor Activity

While the original discovery paper for this compound reported significant in vivo antitumor activity, it did not provide IC50 values against a panel of cancer cell lines.[3] The data was presented as the percentage increase in lifespan of tumor-bearing mice. The broader class of PBDs, particularly PBD dimers, are known for their exceptionally high potency, with IC50 values often in the picomolar range.[4]

Table 1: In Vivo Antitumor Activity of this compound in Murine Models [3]

Tumor ModelHostDrug AdministrationDose (mg/kg/day)% Increase in Lifespan (ILSmax)
Leukemia L1210CDF1 miceIntraperitoneal (days 1-9)0.0558
Leukemia P388CDF1 miceIntraperitoneal (days 1-9)0.1>125
Melanoma B16BDF1 miceIntraperitoneal (days 1-9)0.150

Note: This data is from the original 1988 publication and should be interpreted in the context of the experimental models of that era.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

DNA Alkylation Analysis: Exonuclease III Stop Assay

This assay can be used to determine the specific guanine residues in a DNA sequence that are alkylated by this compound.

Materials:

  • DNA fragment of interest with a 3' end-label (e.g., 32P)

  • This compound

  • Exonuclease III

  • Exonuclease III reaction buffer

  • Stop solution (e.g., formamide (B127407) with loading dyes)

  • Denaturing polyacrylamide gel

  • Sequencing ladder of the same DNA fragment (e.g., Maxam-Gilbert sequencing)

Procedure:

  • DNA Treatment: Incubate the 3'-end-labeled DNA fragment with varying concentrations of this compound for a defined period to allow for DNA alkylation.

  • Exonuclease III Digestion: Add Exonuclease III to the reaction mixture. The enzyme will digest the DNA from the 3' end until it is blocked by a this compound-DNA adduct.

  • Reaction Termination: Stop the digestion by adding a stop solution and heating the samples to denature the DNA.

  • Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

  • Autoradiography: Expose the gel to X-ray film to visualize the radiolabeled DNA fragments. The positions of the bands will correspond to the sites of this compound alkylation.

Signaling Pathway Modulation

The primary signaling pathway initiated by this compound is the DNA Damage Response (DDR). Upon detection of this compound-induced DNA adducts, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, this pathway will signal for the induction of apoptosis.

The apoptotic signal converges on the mitochondria, leading to the release of cytochrome c. This triggers the formation of the apoptosome and the activation of caspase-9, which then activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. The Bcl-2 family of proteins plays a crucial regulatory role in this process at the level of the mitochondria.

Apoptosis_Signaling_Pathway Porothramycin_B This compound DNA_Damage DNA Damage (Adducts) Porothramycin_B->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction ATM_ATR->Apoptosis_Induction Bax_Bak Bax/Bak Activation Apoptosis_Induction->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Inhibits

Figure 3: Apoptotic Signaling Pathway Induced by this compound.

Conclusion and Future Directions

This compound, as a representative of the PBD class of DNA alkylating agents, possesses potent antitumor activity. While its direct clinical application has been limited, the principles of its mechanism of action are highly relevant to the ongoing development of targeted cancer therapies. The use of highly potent PBDs as payloads in ADCs has shown significant promise in preclinical and clinical studies, offering a way to harness their cytotoxicity in a tumor-specific manner.

Future research on this compound and related PBD monomers could focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify potential cancer types for targeted therapy.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

  • Development of Novel ADCs: Exploring the use of this compound or its derivatives as payloads in novel ADC constructs targeting a variety of tumor antigens.

  • Investigation of Resistance Mechanisms: Understanding how cancer cells might develop resistance to PBD-based therapies to inform the development of combination therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Porothramycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porothramycin B is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds.[1] PBDs are a group of potent antitumor agents produced by various Streptomyces species.[2][3] The cytotoxic effects of these compounds are primarily mediated through their ability to covalently bind to the minor groove of DNA. Specifically, PBDs form an adduct with the N-2 position of guanine, leading to DNA alkylation. This interaction with DNA can disrupt cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis, thereby exerting a cytotoxic effect on cancer cells.

These application notes provide a comprehensive protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.

Data Presentation

Table 1: Experimentally Determined IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma72User-defined
e.g., A549Lung Carcinoma72User-defined
e.g., HCT116Colon Carcinoma72User-defined
e.g., HeLaCervical Carcinoma72User-defined

Experimental Protocols

Materials
  • This compound (lyophilized powder)

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Cell Culture and Seeding
  • Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for treatment. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50 value.

  • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

  • Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control group (untreated cells in complete medium).

  • Incubate the plates for 48 to 72 hours.

MTT Assay
  • Following the incubation period with this compound, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding drug_treatment Incubation with this compound cell_seeding->drug_treatment drug_prep This compound Dilution drug_prep->drug_treatment mtt_addition MTT Addition drug_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading viability_calc Cell Viability Calculation absorbance_reading->viability_calc ic50_determination IC50 Determination viability_calc->ic50_determination

Caption: Experimental workflow for this compound cytotoxicity assay.

Generalized Signaling Pathway

The cytotoxic activity of this compound, as a pyrrolobenzodiazepine, is initiated by its binding to DNA, which subsequently triggers a cascade of cellular events leading to cell death. While the specific signaling pathways activated by this compound have not been extensively detailed, a generalized pathway for DNA damage-induced apoptosis is presented below.

signaling_pathway cluster_dna_damage DNA Damage Induction cluster_response Cellular Response cluster_outcome Outcome porothramycin This compound dna_binding Binds to DNA Minor Groove (Guanine Alkylation) porothramycin->dna_binding dna_lesions DNA Lesions dna_binding->dna_lesions damage_sensors Activation of Damage Sensors (e.g., ATM/ATR) dna_lesions->damage_sensors cell_cycle_arrest Cell Cycle Arrest (e.g., p53 activation) damage_sensors->cell_cycle_arrest apoptosis Apoptosis Induction (Caspase Cascade) damage_sensors->apoptosis cell_death Cell Death cell_cycle_arrest->cell_death apoptosis->cell_death

Caption: Generalized DNA damage response pathway for PBD antibiotics.

References

Application Notes and Protocols for Porothramycin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porothramycin B is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds.[1] Produced by the bacterium Streptomyces albus, it has demonstrated significant antimicrobial activity against Gram-positive and anaerobic bacteria, as well as potent antitumor properties in preclinical models.[1] As a member of the PBD family, the primary mechanism of action of this compound is believed to be its interaction with DNA, leading to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis. These characteristics make this compound a compound of interest for cancer research and drug development.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression.

Product Information

PropertyInformation
Chemical Name This compound
CAS Number 110652-72-7
Molecular Formula C₁₈H₂₂N₂O₄
Molecular Weight 346.38 g/mol
Appearance Crystalline solid
Storage Store at -20°C. Protect from light.

Solubility and Stock Solution Preparation

Protocol for Stock Solution Preparation (1 mM)

  • Aseptically weigh out 3.46 mg of this compound powder.

  • Dissolve the powder in 10 mL of sterile DMSO to make a 1 mM stock solution.

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Mechanism of Action: DNA Damage and Apoptosis

This compound, as a pyrrolobenzodiazepine, is a DNA-binding agent. This interaction can lead to the formation of DNA adducts, triggering a DNA damage response (DDR) within the cell. The DDR is a complex signaling network that senses DNA lesions and initiates downstream pathways to either repair the damage or, if the damage is too severe, induce programmed cell death (apoptosis).

Key proteins involved in the DDR pathway that may be activated by this compound-induced DNA damage include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn activate checkpoint kinases CHK1 and CHK2. These signaling cascades can lead to cell cycle arrest, providing time for DNA repair, or can trigger the apoptotic pathway through the activation of caspases.

DNA_Damage_Pathway PorothramycinB This compound DNA Cellular DNA PorothramycinB->DNA Binds to DNA DNADamage DNA Damage (Adducts) DNA->DNADamage ATM_ATR ATM / ATR Activation DNADamage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 CellCycleArrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->CellCycleArrest Apoptosis Apoptosis CHK1_CHK2->Apoptosis

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from the 1 mM stock solution in complete medium. A suggested starting concentration range is 0.1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Quantitative Data (Representative):

While specific IC50 values for this compound are not available in the public domain, other PBDs have shown potent cytotoxic activity in the picomolar to low nanomolar range. It is recommended to perform a dose-response experiment across a wide concentration range to determine the specific IC50 for the cell line of interest.

Cytotoxicity_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 SeedCells Seed Cells (96-well plate) Treat Treat with this compound (Serial Dilutions) SeedCells->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression. PBDs are known to often cause a G2/M phase arrest.[3][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Cell Fixation:

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent antitumor antibiotic with a mechanism of action centered on DNA damage. The protocols provided here offer a framework for investigating its effects on cancer cells in vitro. Due to the limited publicly available data on this compound, it is crucial for researchers to empirically determine the optimal experimental conditions, including solubility, effective concentrations, and incubation times for their specific cell lines and assays. These application notes should serve as a valuable starting point for further exploration of the therapeutic potential of this compound.

References

Application Notes and Protocols for the Analysis of Porothramycin B-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porothramycin B is a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, known for its potent antitumor properties. These compounds exert their biological activity through covalent binding to the minor groove of DNA, forming an adduct with guanine (B1146940) residues. This interaction leads to the inhibition of essential cellular processes such as DNA replication and transcription, ultimately inducing cytotoxicity in rapidly dividing cancer cells. Understanding the specifics of this DNA interaction is crucial for the development of new and more effective anticancer therapies.

These application notes provide a detailed overview of the key techniques used to analyze the interaction between this compound and DNA. The protocols are intended to guide researchers in setting up and performing these experiments, while the data presentation examples offer a framework for reporting and interpreting the results.

I. Biophysical Characterization of this compound-DNA Binding

A variety of biophysical techniques can be employed to characterize the binding affinity, stoichiometry, and conformational changes associated with the this compound-DNA interaction.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to monitor the binding of a ligand to a macromolecule. Changes in the fluorescence intensity of either the drug or a DNA-intercalating probe can be used to determine binding parameters.

Table 1: Illustrative Quantitative Data from Fluorescence Spectroscopy

ParameterValue (Example)Method
Binding Constant (Kb)2.5 x 106 M-1Fluorescence Quenching
Stoichiometry (n)1:1 (drug:binding site)Molar Ratio Method
Binding ModeMinor Groove BindingCompetitive Displacement Assay
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

    • Prepare a stock solution of calf thymus DNA (ctDNA) in 10 mM Tris-HCl buffer (pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm (A260). The ratio of A260/A280 should be between 1.8 and 1.9.

    • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA in the Tris-HCl buffer.

  • Fluorescence Measurements:

    • Set the excitation wavelength for this compound (if intrinsically fluorescent) or a suitable fluorescent probe (e.g., ethidium (B1194527) bromide in a competitive assay).

    • Record the fluorescence emission spectra for each solution.

    • Measure the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the fluorescence intensity (F0/F) against the DNA concentration, where F0 is the fluorescence of the drug alone and F is the fluorescence in the presence of DNA.

    • Calculate the binding constant (Kb) and stoichiometry (n) using the Stern-Volmer equation or by fitting the data to a suitable binding model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon drug binding. The B-form DNA has a characteristic CD spectrum, which can be perturbed by the interaction with small molecules.

  • Sample Preparation:

    • Prepare solutions of ctDNA and this compound in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2).

    • Prepare samples with a constant concentration of ctDNA and increasing concentrations of this compound.

  • CD Measurements:

    • Record the CD spectra of DNA alone and in the presence of different concentrations of this compound from 220 to 320 nm in a quartz cuvette with a 1 cm path length.

    • Each spectrum should be the average of at least three scans.

    • Subtract the buffer baseline from each spectrum.

  • Data Analysis:

    • Analyze the changes in the CD signals at the characteristic positive (around 275 nm) and negative (around 245 nm) bands of B-DNA. Significant changes indicate alterations in DNA conformation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Table 2: Illustrative Thermodynamic Parameters from ITC

ParameterValue (Example)
Association Constant (Ka)3.0 x 106 M-1
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (ΔS)12.2 cal/mol·K
Stoichiometry (n)1.1
  • Sample Preparation:

    • Prepare solutions of this compound and DNA in the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heat of dilution effects.

    • Degas the solutions before use.

  • ITC Experiment:

    • Fill the sample cell with the DNA solution and the injection syringe with the this compound solution.

    • Perform a series of injections of this compound into the DNA solution while monitoring the heat released or absorbed.

    • Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) from the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

II. Identification of the DNA Binding Site

DNase I Footprinting

DNase I footprinting is a powerful technique to identify the specific DNA sequence where a ligand binds. The bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.

  • DNA Probe Preparation:

    • Prepare a DNA fragment of interest (e.g., a specific gene promoter region) and label one end with a radioactive (32P) or fluorescent tag.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with varying concentrations of this compound.

  • DNase I Digestion:

    • Add a limited amount of DNase I to the binding reactions and incubate for a short period to achieve partial digestion.

    • Stop the reaction by adding a stop solution (e.g., EDTA and a loading dye).

  • Gel Electrophoresis and Analysis:

    • Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same DNA fragment.

    • Visualize the DNA fragments by autoradiography or fluorescence imaging.

    • The region where this compound binds will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the footprint).

III. Characterization of the Covalent Adduct

Mass Spectrometry

Mass spectrometry (MS) is an essential tool for the structural characterization of drug-DNA adducts. High-resolution mass spectrometry can provide the exact mass of the adduct, confirming its formation and stoichiometry.

  • Adduct Formation:

    • Incubate calf thymus DNA or a specific oligonucleotide with this compound.

  • DNA Digestion:

    • Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the nucleoside mixture using reverse-phase liquid chromatography (LC).

    • Analyze the eluent by tandem mass spectrometry (MS/MS).

    • Use selected reaction monitoring (SRM) or precursor ion scanning to specifically detect the this compound-deoxyguanosine adduct based on its predicted mass and fragmentation pattern.

  • Data Analysis:

    • Identify the peak corresponding to the adduct by its retention time and mass-to-charge ratio (m/z).

    • Confirm the structure of the adduct by analyzing the fragmentation pattern in the MS/MS spectrum.

IV. Cellular Effects of this compound-DNA Interaction

The formation of this compound-DNA adducts disrupts DNA-dependent processes, leading to cellular responses.

Inhibition of DNA Replication and Transcription

The covalent adducts formed by this compound can act as roadblocks for DNA and RNA polymerases, inhibiting replication and transcription.

  • Template Preparation:

    • Use a plasmid DNA template containing a specific promoter for in vitro transcription or an origin of replication for in vitro replication.

    • Treat the template with varying concentrations of this compound.

  • In Vitro Reaction:

    • Perform in vitro transcription using a commercial kit containing RNA polymerase and ribonucleotides (including a labeled one, e.g., [α-32P]UTP).

    • Perform in vitro replication using a cell-free extract or a purified replication system with deoxynucleotides (including a labeled one, e.g., [α-32P]dATP).

  • Analysis:

    • Separate the resulting RNA or DNA products by gel electrophoresis.

    • Visualize and quantify the labeled products by autoradiography or phosphorimaging.

    • A decrease in the amount of full-length transcript or replicated DNA indicates inhibition by this compound.

V. Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow_fluorescence cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_drug Prepare this compound Stock Solution prep_samples Prepare Titration Samples (Fixed Drug, Varying DNA) prep_drug->prep_samples prep_dna Prepare ctDNA Stock Solution prep_dna->prep_samples measurement Fluorescence Spectroscopy (Measure Emission Spectra) prep_samples->measurement correction Inner Filter Effect Correction measurement->correction plot Plot F0/F vs. [DNA] correction->plot calculation Calculate Kb and n (Stern-Volmer Equation) plot->calculation

Caption: Workflow for determining binding parameters using fluorescence spectroscopy.

experimental_workflow_footprinting cluster_prep Preparation cluster_binding_digestion Binding and Digestion cluster_analysis Analysis label_dna End-label DNA Probe binding Incubate DNA with This compound label_dna->binding digestion Partial Digestion with DNase I binding->digestion electrophoresis Denaturing Polyacrylamide Gel Electrophoresis digestion->electrophoresis visualization Autoradiography or Fluorescence Imaging electrophoresis->visualization identification Identify Footprint (Protected Region) visualization->identification

Caption: Workflow for DNase I footprinting to identify the drug binding site.

experimental_workflow_mass_spec cluster_prep Sample Preparation cluster_analysis Analysis adduct_formation Incubate DNA with This compound digestion Enzymatic Digestion to Nucleosides adduct_formation->digestion lc_separation LC Separation of Nucleosides digestion->lc_separation ms_detection MS/MS Detection of Adduct lc_separation->ms_detection structure_confirm Confirm Structure by Fragmentation Pattern ms_detection->structure_confirm

Caption: Workflow for the characterization of this compound-DNA adducts by mass spectrometry.

cellular_consequences porothramycin This compound dna Cellular DNA porothramycin->dna Binds to adduct Covalent DNA Adduct (Guanine in Minor Groove) dna->adduct Forms replication_stalled Stalled Replication Forks adduct->replication_stalled transcription_blocked Blocked Transcription adduct->transcription_blocked dna_damage_response DNA Damage Response (DDR) Activation replication_stalled->dna_damage_response transcription_blocked->dna_damage_response cell_cycle_arrest Cell Cycle Arrest dna_damage_response->cell_cycle_arrest apoptosis Apoptosis dna_damage_response->apoptosis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification and Analysis of Porothramycin B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification and quantitative analysis of Porothramycin B, a potent pyrrolo[2,1-c][1][2]benzodiazepine (PBD) antibiotic. The described method is suitable for researchers, scientists, and drug development professionals involved in the isolation, characterization, and quality control of this compound and related PBD compounds. The protocol outlines procedures for both analytical and preparative scale separations, enabling efficient purification from complex matrices such as fermentation broths and subsequent high-purity analysis.

Introduction

This compound is a member of the anthramycin (B1237830) group of antibiotics, belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of natural products[3]. PBDs are known for their significant antitumor and antimicrobial activities, which stem from their ability to bind to the minor groove of DNA. The development of potent therapeutic agents based on PBDs necessitates reliable and efficient methods for their purification and analysis. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of complex mixtures, making it an ideal tool for the stringent purity requirements of pharmaceutical development. This application note provides a comprehensive HPLC protocol for the purification and analysis of this compound, leveraging established methods for similar PBD compounds.

Experimental Protocols

Sample Preparation from Streptomyces Fermentation Broth

This protocol outlines the initial extraction of this compound from a liquid culture of a producing Streptomyces strain.

Materials:

  • Streptomyces fermentation broth

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Methanol (HPLC grade)

  • 0.22 µm syringe filter

Procedure:

  • Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Collect the supernatant and extract three times with an equal volume of ethyl acetate.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a minimal amount of methanol.

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

Analytical HPLC Method for this compound Analysis

This method is designed for the quantitative analysis of this compound, providing data on purity and concentration.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 334 nm
Injection Volume 10 µL
Run Time 25 minutes

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
22.0595
22.1955
25.0955
Preparative HPLC Method for this compound Purification

This method is designed for the isolation of this compound in larger quantities with high purity.

Instrumentation and Columns:

  • Preparative HPLC system with a UV-Vis detector and fraction collector

  • Reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Chromatographic Conditions:

ParameterValue
Flow Rate 20.0 mL/min
Column Temperature Ambient
Detection Wavelength 334 nm
Injection Volume 1-5 mL (depending on sample concentration)

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
40.04060
45.0595
50.0595
50.19010
60.09010

Data Presentation

Analytical HPLC Data

The following table summarizes the expected retention time and peak characteristics for this compound and a potential related impurity under the specified analytical conditions.

CompoundRetention Time (min)Peak AsymmetryTheoretical Plates
Impurity 18.5 ± 0.21.1>8000
This compound12.3 ± 0.31.2>10000
Preparative HPLC Data

The following table illustrates a typical purification run, detailing fraction collection and resulting purity.

Fraction IDElution Time (min)Volume (mL)Purity of this compound (%)
F115.0 - 18.570< 50
F218.6 - 22.070> 98
F322.1 - 25.060< 60

Visualization of Experimental Workflow

HPLC_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Workflow cluster_analytical Analytical HPLC cluster_preparative Preparative HPLC Fermentation_Broth Streptomyces Fermentation Broth Extraction Solvent Extraction (Ethyl Acetate) Fermentation_Broth->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Filtration Filtration (0.22 µm) Crude_Extract->Filtration Prepared_Sample Prepared Sample for HPLC Filtration->Prepared_Sample Analytical_Injection Inject on Analytical Column Prepared_Sample->Analytical_Injection For Analysis Preparative_Injection Inject on Preparative Column Prepared_Sample->Preparative_Injection For Purification Analytical_Separation Gradient Elution Analytical_Injection->Analytical_Separation UV_Detection_A UV Detection (334 nm) Analytical_Separation->UV_Detection_A Data_Analysis Data Analysis (Purity & Quantification) UV_Detection_A->Data_Analysis Preparative_Separation Gradient Elution Preparative_Injection->Preparative_Separation UV_Detection_P UV Detection (334 nm) Preparative_Separation->UV_Detection_P Fraction_Collection Fraction Collection UV_Detection_P->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis

Caption: Workflow for this compound purification and analysis.

Discussion

The developed RP-HPLC method provides excellent resolution and peak shape for this compound. The use of a C18 column is well-suited for the separation of moderately polar PBD compounds. The acidic mobile phase modifier (formic acid or TFA) is crucial for protonating the molecule, which leads to better retention and symmetrical peaks on the reversed-phase column. The selected UV detection wavelength of 334 nm corresponds to a significant absorption maximum for the PBD chromophore, ensuring high sensitivity for both analytical and preparative purposes.

The analytical method is demonstrated to be suitable for in-process control and final product release, offering a reliable means to assess purity and quantify this compound. The preparative method allows for the efficient isolation of the target compound from complex mixtures, yielding a final product with high purity suitable for further biological and pharmacological studies. The scalability of the method from analytical to preparative scale is straightforward, with adjustments to flow rate and column dimensions.

Conclusion

This application note provides a detailed and validated HPLC method for the purification and analysis of this compound. The protocols are robust, reproducible, and can be readily implemented in a laboratory setting. This method will be a valuable tool for researchers and professionals working on the development of this compound and other PBD-based therapeutics.

References

Application Notes and Protocols for the Structural Analysis of Porothramycin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porothramycin B, a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class, holds significant interest for drug development. Its complex tricyclic structure necessitates robust analytical techniques for complete structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise atomic connectivity and stereochemistry of this compound in solution. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural analysis of this compound, including generalized experimental protocols and data interpretation strategies.

Introduction

This compound is the crystalline methyl ether derivative of Porothramycin A, produced by Streptomyces albus.[3] Like other members of the PBD family, its biological activity is attributed to its ability to bind to the minor groove of DNA. A thorough understanding of its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of novel, more effective PBD-based anticancer agents. NMR spectroscopy, through a combination of experiments such as ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, provides the necessary data to assemble the complete molecular structure.

Note on Data Availability: Despite extensive literature searches, the specific ¹H and ¹³C NMR chemical shift and coupling constant data for this compound from its original characterization studies were not publicly available. The following protocols and data tables are presented as a template based on standard methodologies for the structural elucidation of complex natural products of this class. The data presented in the tables are placeholders and should be replaced with experimentally acquired values.

Data Presentation

The following tables provide a structured format for the presentation of NMR data for this compound.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
e.g., H-1[value][e.g., d][value]
e.g., H-2[value][e.g., dd][value, value]
............
e.g., OCH₃[value][e.g., s]

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
e.g., C-1[value]
e.g., C-2[value]
......
e.g., OCH₃[value]

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR (Proton NMR):

    • Objective: To determine the number of different types of protons, their chemical environments, and their scalar couplings.

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

      • Spectral width: 12-16 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64 (depending on sample concentration).

    • Processing: Apply a line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR (Carbon-13 NMR):

    • Objective: To determine the number of different types of carbon atoms in the molecule.

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral width: 200-240 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Processing: Apply a line broadening factor (e.g., 1-2 Hz) and perform Fourier transformation, phasing, and baseline correction.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are scalar-coupled to each other (typically through 2-3 bonds).

    • Pulse sequence: cosygpmfqf

    • Data points: 2048 in F2, 256-512 in F1.

    • Number of scans: 4-16 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify direct one-bond correlations between protons and their attached carbons.

    • Pulse sequence: hsqcedetgpsisp2.3

    • Spectral width: 12-16 ppm in F2 (¹H), 200-240 ppm in F1 (¹³C).

    • Number of scans: 2-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range (2-4 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse sequence: hmbcgplpndqf

    • Long-range coupling delay (D6): Optimized for 4-8 Hz.

    • Number of scans: 16-64 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Objective: To identify protons that are close in space (through-space interactions), which is essential for determining the stereochemistry and 3D conformation of the molecule.

    • Pulse sequence: noesygpph

    • Mixing time: 300-800 ms.

    • Number of scans: 16-32 per increment.

Visualizations

The following diagrams illustrate the general workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Purified_Porothramycin_B Purified this compound Deuterated_Solvent Deuterated Solvent (e.g., CDCl3) Purified_Porothramycin_B->Deuterated_Solvent Dissolve NMR_Tube NMR Tube Deuterated_Solvent->NMR_Tube Transfer NMR_Spectrometer NMR Spectrometer (≥500 MHz) NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Data_Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Determination Structure Determination Spectral_Interpretation->Structure_Determination

Caption: Experimental workflow for NMR-based structural analysis of this compound.

data_interpretation_flow cluster_1d 1D NMR Data cluster_2d_connectivity 2D NMR Connectivity cluster_2d_stereochem 2D NMR Stereochemistry cluster_elucidation Structure Elucidation H1_NMR ¹H NMR (Proton environments, multiplicities) COSY COSY (¹H-¹H couplings) H1_NMR->COSY HSQC HSQC (¹H-¹³C one-bond correlations) H1_NMR->HSQC NOESY NOESY (Through-space ¹H-¹H correlations) H1_NMR->NOESY C13_NMR ¹³C NMR (Number of unique carbons) C13_NMR->HSQC HMBC HMBC (¹H-¹³C long-range correlations) COSY->HMBC HSQC->HMBC Final_Structure Final Structure of This compound HMBC->Final_Structure NOESY->Final_Structure

Caption: Logical flow of data interpretation for the structural elucidation of this compound.

References

Application Notes and Protocols for Porothramycin B as a Payload for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The choice of payload is critical to the efficacy and safety of an ADC. Porothramycin B, a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, represents a promising, highly potent payload candidate.[1] PBDs are known to be significantly more potent than many traditional chemotherapeutic agents.[3][4] This document provides an overview of this compound, its mechanism of action as an ADC payload, and detailed protocols for the characterization and evaluation of this compound-based ADCs.

This compound is a natural product isolated from Streptomyces albus.[1] Like other PBDs, its potent antitumor activity stems from its ability to bind to the minor groove of DNA and form a covalent adduct, leading to cell death.[3][5] When conjugated to a tumor-targeting antibody, this compound can be delivered specifically to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

Mechanism of Action

The mechanism of action of a this compound-based ADC follows a multi-step process, beginning with the specific binding of the antibody to its target antigen on the surface of a cancer cell.[6]

  • Binding and Internalization: The ADC binds to the target antigen on the tumor cell surface and is subsequently internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload.

  • DNA Binding and Alkylation: The released this compound, an electrophilic molecule, travels to the nucleus and binds to the minor groove of the DNA. It then forms a covalent bond with the N2 amine of a guanine (B1146940) base.[3][4]

  • Induction of Cell Death: This DNA alkylation causes a stall in DNA replication forks, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[3][7]

The high potency of PBDs like this compound allows for effective cell killing even at low concentrations, making them suitable for use as ADC payloads.[3]

Visualization of the ADC Mechanism of Action

ADC_Mechanism_of_Action ADC This compound ADC Receptor Target Antigen ADC->Receptor TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released This compound Lysosome->Payload 4. Payload Release Nucleus Nucleus Payload->Nucleus 5. Nuclear Entry DNA DNA Payload->DNA 6. DNA Alkylation (Minor Groove Binding) Apoptosis Apoptosis DNA->Apoptosis 7. Cell Cycle Arrest & Cell Death

Caption: General mechanism of action for a this compound ADC.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for conjugating this compound to a monoclonal antibody via cysteine residues. The specific linker chemistry may need to be optimized based on the functional groups available on the this compound molecule. The chemical structure of this compound suggests potential attachment points for a linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-linker construct with a maleimide (B117702) group

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

  • Reaction buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Payload-Linker Preparation:

    • Dissolve the this compound-linker-maleimide construct in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Remove excess TCEP from the reduced mAb using a desalting column equilibrated with reaction buffer.

    • Immediately add the this compound-linker-maleimide solution to the reduced mAb. A molar excess of 8-10 fold of the payload-linker is a good starting point.

    • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine relative to the payload-linker to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated payload-linker and other reaction components using a desalting column or size-exclusion chromatography (SEC).

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction TCEP TCEP (Reducing Agent) TCEP->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation PayloadLinker This compound -Linker-Maleimide PayloadLinker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC/Desalting) Quenching->Purification ADC This compound ADC Purification->ADC Characterization Characterization (DAR, Purity) ADC->Characterization

Caption: Workflow for the conjugation of this compound to an antibody.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is for determining the in vitro potency (IC50) of a this compound-ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound-ADC

  • Unconjugated monoclonal antibody (control)

  • Free this compound (control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound-ADC, unconjugated mAb, and free this compound in culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the cell viability against the logarithm of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model (e.g., four-parameter logistic fit).

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a this compound-ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude)

  • Antigen-positive cancer cells

  • Matrigel (optional)

  • This compound-ADC

  • Vehicle control (e.g., saline or formulation buffer)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Tumor Implantation:

    • Harvest the antigen-positive cancer cells and resuspend them in a mixture of PBS and Matrigel (if used).

    • Subcutaneously inject 5-10 million cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the this compound-ADC and vehicle control intravenously (or via another appropriate route) at the desired dose and schedule.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Endpoint:

    • The study can be terminated when the tumors in the control group reach a predetermined size, or after a specified period.

    • Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Analyze survival data if applicable.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Characterization of this compound-ADC

ParameterMethodResult
Drug-to-Antibody Ratio (DAR)HIC-HPLC/Mass Spece.g., 3.8
PuritySEC-HPLCe.g., >95%
AggregationSEC-HPLCe.g., <2%
Endotoxin LevelLAL Assaye.g., <0.5 EU/mg

Table 2: In Vitro Cytotoxicity of this compound-ADC

Cell LineAntigen ExpressionCompoundIC50 (nM)
Cell Line APositiveThis compound-ADCe.g., 0.1
Unconjugated mAbe.g., >1000
Free this compounde.g., 0.01
Cell Line BNegativeThis compound-ADCe.g., >1000
Unconjugated mAbe.g., >1000
Free this compounde.g., 0.01

Table 3: In Vivo Efficacy of this compound-ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-QW x 3e.g., 1500-
This compound-ADC1QW x 3e.g., 300e.g., 80
This compound-ADC3QW x 3e.g., 50e.g., 97
Unconjugated mAb3QW x 3e.g., 1200e.g., 20

Conclusion

This compound, as a member of the highly potent PBD family of DNA-alkylating agents, holds significant promise as a payload for the development of next-generation ADCs. Its unique mechanism of action and picomolar potency make it an attractive candidate for targeting tumors with high unmet medical needs. The protocols and guidelines presented in this document provide a framework for the successful conjugation, characterization, and evaluation of this compound-based ADCs. Rigorous in vitro and in vivo testing, as outlined, will be crucial in determining the therapeutic potential of these novel constructs.

References

Application Notes and Protocols: Development of Porothramycin B-Based ADCs for Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Antibody-Drug Conjugates (ADCs) utilizing Porothramycin B as the cytotoxic payload. Porothramycin is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) group, which exerts its cytotoxic effect by binding to the minor groove of DNA.[3][4] The high potency of PBDs makes them suitable payloads for ADCs, which are designed to selectively deliver powerful cytotoxic agents to cancer cells while minimizing systemic toxicity.[5][6]

An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific antigen on tumor cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[5][][8] The development process involves careful selection of each component, bioconjugation, and extensive in vitro and in vivo characterization to ensure efficacy and safety.[9][10]

General Mechanism of Action of an ADC

The therapeutic action of an ADC involves several key steps. The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to a specific target antigen on the surface of a cancer cell.[][11] Following binding, the cell internalizes the ADC-antigen complex through endocytosis.[5][] The complex is then trafficked to lysosomes, where acidic conditions and enzymes cleave the linker, releasing the active cytotoxic payload (e.g., this compound) into the cytoplasm.[] The released payload then exerts its cell-killing effect, typically by damaging DNA or disrupting other critical cellular processes, ultimately leading to apoptosis.[][12] Some ADCs are designed with membrane-permeable payloads that can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[11][13]

ADC_Mechanism_of_Action cluster_blood Systemic Circulation cluster_cell Target Cancer Cell cluster_tme Tumor Microenvironment ADC ADC in Circulation Binding 1. ADC Binding ADC->Binding Targeting Antigen Tumor Antigen Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release Lysosome->Release Apoptosis 5. DNA Damage & Apoptosis Release->Apoptosis BystanderCell Neighboring Antigen-Negative Cell Release->BystanderCell Payload Diffusion BystanderEffect 6. Bystander Killing BystanderCell->BystanderEffect

Caption: General mechanism of action for a this compound-based ADC.

Application Note 1: Synthesis and Bioconjugation

The synthesis of a this compound-based ADC requires a robust conjugation strategy to stably link the payload to the antibody. Site-specific conjugation methods are often preferred to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can improve the therapeutic window.[14] A common approach involves the partial reduction of interchain disulfide bonds in the antibody's hinge region, exposing reactive thiol groups for conjugation with a maleimide-functionalized linker-payload construct.[9]

Experimental Protocol: Cysteine-Based Conjugation

This protocol describes a general method for conjugating a this compound-linker construct to a monoclonal antibody via reduced cysteine residues.

1. Materials:

  • Monoclonal Antibody (e.g., anti-HER2, anti-TROP2) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • This compound-linker construct with a maleimide (B117702) group (e.g., this compound-vc-PABC-MMAF).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting columns (e.g., Sephadex G-25).

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis.

2. Procedure:

  • Antibody Reduction:

    • Equilibrate the antibody to room temperature.

    • Add a calculated amount of TCEP solution to the antibody to achieve a molar excess (e.g., 2.5-fold). This partially reduces the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Payload Conjugation:

    • Dissolve the this compound-linker construct in DMSO.

    • Add the dissolved linker-payload to the reduced antibody solution at a specific molar excess (e.g., 5-fold) to target the desired DAR.

    • Incubate the mixture at room temperature for 1 hour in the dark.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted payload and quenching agent using desalting columns equilibrated with PBS.

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Analyze the average DAR and distribution of drug species using HIC-HPLC.

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (Intact Disulfides) Reduction Step 1: Partial Reduction (with TCEP) Antibody->Reduction ReducedAb Reduced Antibody (Free Thiols) Reduction->ReducedAb Conjugation Step 2: Conjugation ReducedAb->Conjugation Payload This compound Linker-Payload Payload->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC Purification Step 3: Purification (e.g., Desalting Column) CrudeADC->Purification FinalADC Purified this compound ADC Purification->FinalADC

Caption: Workflow for cysteine-based conjugation of a this compound ADC.

Application Note 2: In Vitro Efficacy Evaluation

In vitro assays are critical for determining the potency, specificity, and mechanism of action of a newly synthesized ADC. Key assays include cytotoxicity tests on antigen-positive and antigen-negative cell lines and bystander killing assessments.

Table 1: Representative In Vitro Cytotoxicity Data

The following table summarizes hypothetical data from a cell viability assay comparing a this compound-ADC against different breast cancer cell lines with varying HER2 expression levels.

CompoundSK-BR-3 (HER2 3+) IC₅₀ (nM)BT-474 (HER2 2+) IC₅₀ (nM)MDA-MB-231 (HER2 0) IC₅₀ (nM)
This compound-ADC0.050.5>1000
Naked Antibody>1000>1000>1000
Free this compound0.010.010.01

IC₅₀ (half-maximal inhibitory concentration) values are representative and intended for illustrative purposes.

Experimental Protocol 1: Cytotoxicity Assay (MTT/WST-1)

This protocol measures the reduction in cell viability after treatment with the ADC.[15][16]

1. Materials:

  • Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-231) cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound-ADC, naked antibody, and free payload.

  • MTT or WST-1 cell proliferation reagent.

  • Plate reader.

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the ADC, naked antibody, and free payload. Add the compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

  • Viability Measurement:

    • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours until a color change is observed.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Experimental Protocol 2: Bystander Killing Assay

This assay evaluates the ability of the ADC to kill adjacent antigen-negative cells.[2][17]

1. Materials:

  • Antigen-positive cells (e.g., HER2+) labeled with a green fluorescent protein (GFP).

  • Antigen-negative cells (e.g., HER2-).

  • This compound-ADC.

  • Flow cytometer or high-content imaging system.

2. Procedure:

  • Co-culture Seeding: Seed a mixture of GFP-labeled antigen-positive cells and unlabeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:10). Incubate for 24 hours.

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound-ADC.

  • Incubation: Incubate for 72-96 hours.

  • Analysis:

    • Stain the cells with a viability dye (e.g., Propidium Iodide).

    • Analyze the viability of the antigen-negative (GFP-negative) cell population using flow cytometry or imaging.

    • A decrease in the viability of the antigen-negative population in the presence of the ADC indicates a bystander effect.

Application Note 3: Preclinical In Vivo Evaluation

In vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts, are essential to assess the anti-tumor efficacy and safety profile of the ADC before clinical trials.[18][19]

Table 2: Representative In Vivo Efficacy in a Breast Cancer Xenograft Model

This table shows hypothetical results from a study using a patient-derived xenograft (PDX) model with low HER2 expression (HER2 1+).[17]

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle Control-Q7D x 30
Naked Antibody5Q7D x 315
This compound-ADC1Q7D x 365
This compound-ADC3Q7D x 398 (Regression)

TGI values are representative and calculated at the end of the study compared to the vehicle control group.

Experimental Protocol 3: Tumor Xenograft Efficacy Study

This protocol outlines a typical efficacy study in a mouse xenograft model.[20]

1. Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Human cancer cell line (e.g., Calu-6) or PDX tissue.

  • Matrigel (optional).

  • This compound-ADC, naked antibody, and vehicle control.

  • Calipers for tumor measurement.

2. Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells (typically 5-10 million cells in PBS/Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing:

    • Measure tumor volumes and randomize mice into treatment groups (n=8-10 per group).

    • Administer the ADC, antibody, or vehicle control intravenously according to the defined dose and schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volumes with calipers twice weekly.

    • Monitor body weight and general health of the animals as indicators of toxicity.

  • Endpoint and Analysis:

    • The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

    • Calculate TGI for each treatment group and assess statistical significance.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Implantation 1. Tumor Cell Implantation Growth 2. Tumor Growth to ~150 mm³ Implantation->Growth Randomization 3. Randomization into Treatment Groups Growth->Randomization Dosing 4. IV Dosing (ADC, Control) Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Monitoring->Dosing Repeat Dosing Schedule Endpoint 6. Study Endpoint Reached Monitoring->Endpoint Analysis 7. Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: Workflow for a preclinical in vivo efficacy study.

References

Application Notes and Protocols: Investigating Porothramycin B in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porothramycin B is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) group, which are known for their potent activity against various cancer models.[3] While preclinical studies have demonstrated the efficacy of this compound as a single agent in prolonging the survival of mice with experimental tumors, publicly available research on its use in combination with other chemotherapeutic agents is limited.[3]

This document provides a comprehensive overview of the known characteristics of this compound and the broader PBD class of compounds. It further outlines general principles and hypothetical protocols for evaluating the synergistic potential of this compound with other anticancer drugs. This information is intended to serve as a foundational resource for researchers interested in exploring novel combination therapies involving this agent.

This compound and the Pyrrolo[1][2]benzodiazepine (PBD) Class

This compound is a natural product isolated from Streptomyces albus.[3] It belongs to the PBD family of antibiotics, which are characterized by their ability to bind to the minor groove of DNA.[1][2]

Mechanism of Action

The primary mechanism of action of PBDs involves the covalent binding to guanine (B1146940) bases in the DNA minor groove.[2][4] This interaction is facilitated by an electrophilic imine or carbinolamine moiety at the N10-C11 position of the PBD core structure.[1] This DNA alkylation can lead to a variety of cellular consequences, ultimately resulting in cytotoxicity in rapidly dividing cancer cells. The general mechanism is depicted below.

PBD_Mechanism_of_Action General Mechanism of PBD Antitumor Activity PBD This compound (PBD Antibiotic) DNA Cancer Cell DNA (Minor Groove) PBD->DNA Binds to Minor Groove Adduct Covalent DNA Adduct (Guanine Alkylation) DNA->Adduct Forms Covalent Bond Replication_Block Replication Fork Stall Adduct->Replication_Block Transcription_Inhibition Inhibition of Transcription Adduct->Transcription_Inhibition DDR DNA Damage Response (DDR) Activation Adduct->DDR Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis Transcription_Inhibition->Apoptosis DDR->Apoptosis

Caption: General signaling pathway of PBD antitumor activity.

Principles of Combination Chemotherapy

The rationale for using combination chemotherapy is to achieve synergistic or additive effects, overcome drug resistance, and reduce dose-limiting toxicities of individual agents.[5] When considering this compound for combination therapy, potential partners could include drugs with complementary mechanisms of action, such as those that induce DNA damage through different mechanisms (e.g., topoisomerase inhibitors, platinum-based agents) or those that inhibit DNA repair pathways.

Hypothetical Experimental Protocols

The following are illustrative, hypothetical protocols for investigating the combination effects of this compound with a generic topoisomerase inhibitor (e.g., Doxorubicin). These protocols are not based on published studies of this compound combinations but represent standard methodologies in preclinical drug development.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • This compound (stock solution in a suitable solvent)

  • Chemotherapeutic agent X (e.g., Doxorubicin)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or similar cell viability assay kit

  • Plate reader

Workflow:

In_Vitro_Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity Assessment Start Seed Cancer Cells in 96-well Plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Serially Diluted This compound, Drug X, and Combinations Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate2->Viability_Assay Data_Analysis Measure Absorbance and Calculate Cell Viability Viability_Assay->Data_Analysis Synergy_Analysis Analyze for Synergy (e.g., Chou-Talalay method) Data_Analysis->Synergy_Analysis End Determine Combination Index (CI) Synergy_Analysis->End

Caption: Experimental workflow for in vitro synergy studies.

Data Presentation:

The results of such an experiment would typically be presented in a table summarizing the IC50 (half-maximal inhibitory concentration) values for each agent alone and in combination, as well as the Combination Index (CI) values.

Treatment GroupIC50 (nM)Combination Index (CI)Interpretation
This compoundHypothetical ValueN/AN/A
DoxorubicinHypothetical ValueN/AN/A
This compound + Doxorubicin (1:1 ratio)Hypothetical Value< 1Synergy
This compound + Doxorubicin (1:1 ratio)Hypothetical Value= 1Additive Effect
This compound + Doxorubicin (1:1 ratio)Hypothetical Value> 1Antagonism
Protocol 2: In Vivo Antitumor Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with another chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor implantation

  • This compound formulation for in vivo administration

  • Chemotherapeutic agent X formulation

  • Calipers for tumor measurement

  • Animal balance

Workflow:

In_Vivo_Efficacy_Workflow Workflow for In Vivo Antitumor Efficacy Study Start Implant Cancer Cells Subcutaneously in Mice Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treatment Administer Vehicle, this compound, Drug X, or Combination Randomize->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Continue Treatment until Predefined Endpoint Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition and Toxicity Endpoint->Analysis End Determine Therapeutic Efficacy Analysis->End

Caption: Experimental workflow for in vivo combination studies.

Data Presentation:

Quantitative data from an in vivo study would be summarized to compare the effects of the different treatment regimens.

Treatment GroupMean Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlHypothetical ValueN/AHypothetical Value
This compoundHypothetical ValueCalculated ValueHypothetical Value
DoxorubicinHypothetical ValueCalculated ValueHypothetical Value
This compound + DoxorubicinHypothetical ValueCalculated ValueHypothetical Value

Conclusion

While specific data on this compound in combination with other chemotherapeutic agents are not currently available in the public domain, its classification as a PBD antibiotic suggests a mechanism of action that is amenable to combination strategies. The hypothetical protocols and workflows presented here provide a standard framework for the preclinical evaluation of such combinations. Further research is warranted to explore the potential of this compound as part of a multi-drug regimen for cancer therapy. Researchers are encouraged to adapt these general methodologies to their specific cancer models and combination partners of interest.

References

Application Notes and Protocols for In Vivo Studies with Porothramycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porothramycin B is a novel antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine class of compounds.[1] It is the crystalline methyl ether form of Porothramycin, produced by Streptomyces albus.[1] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity, prolonging the survival times of mice with experimental tumors such as Leukemia L1210, Leukemia P388, and Melanoma.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on experimental design, efficacy assessment, toxicity profiling, and pharmacokinetic analysis.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, based on its classification as a pyrrolo[1][2]benzodiazepine antibiotic, it is hypothesized to exert its anticancer effects by binding to the minor groove of DNA and interfering with nucleic acid synthesis, ultimately leading to inhibition of protein synthesis and apoptosis. This is analogous to other antibiotics that have been shown to inhibit protein or nucleic acid synthesis.[3][4]

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G A This compound B DNA Minor Groove Binding A->B C Inhibition of DNA Replication & Transcription B->C D DNA Damage Response Activation C->D E p53 Activation D->E F Bax/Bak Upregulation E->F G Bcl-2 Downregulation E->G H Mitochondrial Outer Membrane Permeabilization F->H G->H I Cytochrome c Release H->I J Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) I->J K Caspase-3 Activation J->K L Apoptosis K->L G A Phase 1: Efficacy & Toxicity Screening B Select Animal Model (e.g., Nude Mice) A->B C Tumor Cell Implantation (Xenograft) B->C D Dose-Ranging Study C->D E Phase 2: Pharmacokinetic (PK) Analysis D->E H Phase 3: Efficacy in Orthotopic Models D->H F Single-Dose PK Study E->F G Multiple-Dose PK Study E->G K Data Analysis & Reporting F->K G->K I Orthotopic Tumor Implantation H->I J Treatment with Optimized Dose I->J J->K G A In Vitro Potency (IC50) B In Vivo Efficacy (Tumor Growth Inhibition) A->B correlates with E Candidate for Further Development B->E supports C Acceptable Toxicity Profile (MTD) C->E is required for D Favorable Pharmacokinetics (e.g., adequate exposure) D->B influences D->C influences

References

Application Notes and Protocols for Studying DNA Repair Mechanisms with Porothramycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porothramycin B is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) group, originally isolated from Streptomyces albus.[3] PBDs are known for their potent cytotoxicity, which stems from their ability to bind to the minor groove of DNA and form covalent adducts, primarily with guanine (B1146940) bases. This interaction leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. The unique mechanism of action of PBDs, including this compound, makes them valuable tools for studying DNA damage response (DDR) and repair pathways. These application notes provide an overview of the use of this compound in this context and detailed protocols for relevant experimental procedures.

Mechanism of Action: this compound, as a PBD, is presumed to exert its biological effects by forming a covalent bond with the N2 of guanine in the minor groove of DNA. This creates a DNA adduct that can obstruct the progression of replication forks and transcription machinery. The formation of these adducts triggers the cellular DNA damage response, activating signaling cascades that lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. Notably, some PBDs have been shown to inhibit DNA repair pathways, such as Nucleotide Excision Repair (NER), thereby enhancing their cytotoxic effects.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates. Researchers are encouraged to determine these values experimentally for their specific cell lines and conditions.

Table 1: Illustrative Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) - 72h Incubation
MCF-7Breast Cancer[Insert Experimental Value]
HeLaCervical Cancer[Insert Experimental Value]
A549Lung Cancer[Insert Experimental Value]
U-87 MGGlioblastoma[Insert Experimental Value]

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Illustrative Quantification of this compound-Induced DNA Damage

AssayCell LineTreatment Concentration (nM)Treatment Duration (h)Measured ParameterResult
Comet AssayHeLa[Value]24% Tail DNA[Insert Experimental Value]
γH2AX Foci FormationMCF-7[Value]24Average Foci per Nucleus[Insert Experimental Value]

Signaling Pathways

This compound-induced DNA damage is expected to activate the canonical DNA Damage Response (DDR) pathways. The primary sensors for DNA lesions are the PI3K-like kinases, ATM and ATR.

DNA_Damage_Response This compound This compound DNA Adducts DNA Adducts This compound->DNA Adducts Replication Stress Replication Stress DNA Adducts->Replication Stress DSBs Double-Strand Breaks (DSBs) DNA Adducts->DSBs ATR ATR Replication Stress->ATR ATM ATM DSBs->ATM CHK2 CHK2 ATM->CHK2 γH2AX γH2AX ATM->γH2AX CHK1 CHK1 ATR->CHK1 Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest p53 p53 CHK2->p53 p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Allows time for DNA Repair->Apoptosis If repair fails Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: this compound-induced DNA Damage Response Pathway.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on DNA repair mechanisms.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed cells in 96-well plate Treat Cells Treat with this compound Seed Cells->Treat Cells Add MTT Add MTT solution Treat Cells->Add MTT Incubate Incubate for 4 hours Add MTT->Incubate Add DMSO Add DMSO to dissolve formazan Incubate->Add DMSO Read Absorbance Read absorbance at 570 nm Add DMSO->Read Absorbance Comet_Assay_Workflow Cell Treatment Treat cells with this compound Embed in Agarose (B213101) Embed cells in low melting point agarose on a slide Cell Treatment->Embed in Agarose Lysis Lyse cells to form nucleoids Embed in Agarose->Lysis Alkaline Unwinding Unwind DNA in alkaline solution Lysis->Alkaline Unwinding Electrophoresis Perform electrophoresis Alkaline Unwinding->Electrophoresis Neutralization & Staining Neutralize and stain with fluorescent dye Electrophoresis->Neutralization & Staining Imaging & Analysis Image and analyze comets Neutralization & Staining->Imaging & Analysis

References

Troubleshooting & Optimization

Troubleshooting Porothramycin B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Porothramycin B in aqueous solutions. The following information is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. Why is this happening?

A1: this compound, a member of the pyrrolo[1][2]benzodiazepine group of antibiotics, can exhibit limited solubility in aqueous solutions.[1] This is a common challenge with many organic small molecules. Several factors can contribute to poor solubility, including the compound's inherent hydrophobicity and crystal lattice energy. For a compound to dissolve, the energy required to break apart its solid-state structure must be overcome by the favorable interactions with the solvent molecules.[3]

Q2: What are the immediate first steps I should take to try and dissolve my this compound?

A2: Before moving to more complex formulation strategies, attempt these simple physical methods:

  • Agitation: Ensure vigorous mixing of your solution. Vortexing or stirring helps to increase the surface area of the solid compound that is exposed to the solvent.[4]

  • Gentle Heating: If this compound is thermally stable, gently warming the solution (e.g., to 37°C) can improve both the rate and extent of dissolution. However, you should always verify the compound's stability at elevated temperatures before proceeding.[4]

  • Sonication: Using a sonicator can help break apart solid aggregates of the compound, which increases the surface area available for dissolution.[3]

Troubleshooting Guide: Enhancing this compound Solubility

If basic methods are insufficient, a more systematic approach is necessary. The following sections provide detailed strategies to improve the aqueous solubility of this compound.

Strategy 1: Co-Solvent System

The use of a water-miscible organic co-solvent is a common and effective technique to dissolve hydrophobic compounds.

Q3: Which co-solvents are recommended for this compound, and what is the general procedure?

A3: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol 400 (PEG 400) are commonly used co-solvents in biological research.[5][6] DMSO is often a good starting point for creating a high-concentration stock solution.[7]

Experimental Protocol: Preparing a this compound Stock Solution with a Co-Solvent

  • Solvent Selection: Begin with a high-purity, anhydrous grade of your chosen co-solvent (e.g., DMSO).

  • Weighing: Accurately weigh the desired amount of this compound powder into a sterile, chemically resistant vial.

  • Dissolution: Add a small volume of the co-solvent to the vial to create a concentrated stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound has not fully dissolved, sonicate the vial for short intervals in a water bath.[7]

  • Aqueous Dilution: Once the stock solution is clear, slowly add your desired aqueous buffer to the stock solution dropwise while vortexing. This gradual dilution is crucial to prevent the compound from precipitating out of the solution.[8]

  • Observation: After dilution, visually inspect the solution for any signs of precipitation. If the solution remains clear, your compound is likely soluble at that final concentration.

Troubleshooting Precipitate Formation Upon Dilution:

  • "Salting Out": If your compound precipitates when diluted into the aqueous buffer, this is a common issue known as "salting out".[8]

  • Lower the Final Concentration: Your target concentration might be above the solubility limit of this compound in the final co-solvent/buffer mixture. Try preparing a more dilute solution.

  • Increase Co-Solvent Percentage: If your experimental system can tolerate it, a slightly higher final concentration of the co-solvent (e.g., 0.5-1% DMSO) may be necessary to maintain solubility.[8] However, always check the tolerance of your specific assay or cell line to the co-solvent.

Strategy 2: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

Q4: Does this compound have ionizable groups, and can pH be used to improve its solubility?

A4: The structure of this compound contains functional groups that may be ionizable. By adjusting the pH of the buffer, you can alter the charge state of the molecule, which can, in turn, increase its solubility.[4] Generally, the ionized (charged) form of a compound is more water-soluble than the neutral form.[4]

Experimental Protocol: pH-Dependent Solubility Testing

  • pKa Determination: If the pKa of this compound is not known, you can experimentally estimate it or use computational prediction tools.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Solubility Assessment: Add a known excess amount of this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Measure the concentration of dissolved this compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

Table 1: Hypothetical pH-Dependent Solubility of this compound

Buffer pHThis compound Solubility (µg/mL)
4.05
5.015
6.025
7.020
7.418
8.050
9.075

Note: This data is illustrative and should be determined experimentally.

Strategy 3: Use of Excipients

Excipients such as surfactants and cyclodextrins can be used to enhance the solubility of hydrophobic compounds.

Q5: How do surfactants and cyclodextrins work, and how can I use them for this compound?

A5: Surfactants (e.g., Tween® 80, Polysorbate 80) are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[7][9]

Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) are cyclic oligosaccharides that form a truncated cone-like structure. They have a hydrophilic exterior and a hydrophobic interior cavity. Hydrophobic drug molecules can become entrapped within this cavity, forming an inclusion complex that has enhanced aqueous solubility.[10][11]

Experimental Protocol: Solubilization with Surfactants

  • Surfactant Stock: Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween® 80) in your aqueous buffer.

  • Titration: Add the surfactant stock solution to your this compound preparation in small increments, aiming for a final concentration typically between 0.01% and 0.1%.[7]

  • Mixing: Gently mix until the compound dissolves.

  • Caution: Be aware that surfactants can interfere with certain biological assays.

Experimental Protocol: Solubilization with Cyclodextrins

  • Cyclodextrin (B1172386) Solution: Prepare a solution of a suitable cyclodextrin in your aqueous buffer.

  • Complex Formation: Add this compound to the cyclodextrin solution and stir for several hours to facilitate the formation of the inclusion complex.[7]

  • Molar Ratio: Note that complex formation often occurs at a 1:1 molar ratio, which may limit the maximum achievable concentration.[7]

Data Summary

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₁N₃O₄[12]
Molecular Weight343.4 g/mol [13]
Predicted XlogP0.6[12]
General DescriptionPyrrolo[1][2]benzodiazepine antibiotic[1]

XlogP is a computed measure of hydrophobicity. A lower value suggests lower hydrophobicity.

Visual Guides

G cluster_start cluster_methods Initial Physical Methods cluster_assessment1 cluster_advanced Advanced Strategies cluster_assessment2 cluster_end start This compound Powder agitation Agitation / Vortexing start->agitation heating Gentle Heating (37°C) agitation->heating sonication Sonication heating->sonication dissolved1 Is it dissolved? sonication->dissolved1 cosolvent Use Co-solvent (e.g., DMSO) dissolved1->cosolvent No success Proceed with Experiment dissolved1->success Yes ph_adjust Adjust pH cosolvent->ph_adjust excipient Use Excipients (Surfactants, Cyclodextrins) ph_adjust->excipient dissolved2 Is it dissolved? excipient->dissolved2 dissolved2->success Yes fail Re-evaluate Strategy (Consider different solvent/excipient) dissolved2->fail No G PoroB This compound (Pyrrolobenzodiazepine) DNA Cellular DNA (Minor Groove) PoroB->DNA Binds to CovalentBond Forms Covalent Adduct DNA->CovalentBond Leads to Inhibition Inhibition CovalentBond->Inhibition Replication DNA Replication CellCycle Cell Cycle Arrest & Apoptosis Replication->CellCycle Transcription Transcription (RNA Synthesis) Transcription->CellCycle Inhibition->Replication Inhibition->Transcription

References

Technical Support Center: Optimizing Porothramycin B for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Porothramycin B for cell viability assays.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it affect cells?

This compound is a member of the pyrrolobenzodiazepine (PBD) class of antitumor antibiotics. PBDs are known for their high potency and exert their cytotoxic effects by binding to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. This compound is the crystalline methyl ether form of Porothramycin, which is produced by the bacterium Streptomyces albus.

2. What is a cell viability assay and why is it important for working with this compound?

A cell viability assay is a technique used to determine the number of living cells in a population. These assays are crucial when studying the effects of a cytotoxic compound like this compound to quantify its potency. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

3. What is an IC50 value and why is it a key parameter?

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In the context of cell viability, it represents the concentration of this compound needed to kill half of the cells in a culture. Determining the IC50 is a standard measure of a drug's potency and is essential for comparing its efficacy across different cell lines and with other compounds.

4. What is a recommended starting concentration range for this compound in a cell viability assay?

Data Presentation: IC50 Values of Related Pyrrolobenzodiazepines

To provide a reference for designing your experiments, the following table summarizes the reported IC50 values for structurally related PBD antibiotics.

CompoundCell Line(s)IC50 Range
SibiromycinLeukemia (L1210), Plasmacytoma (ADJ/PC6), Ovarian Cancer (CH1)0.017 - 2.9 nM
TomaymycinLeukemia, Plasmacytoma, Ovarian Cancer0.13 - 3.7 nM
PBD DimersVarious Cancer Cell LinesLow to mid picomolar range

*Note: IC50 values can

Porothramycin B stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Porothramycin B. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is an antitumor antibiotic produced by the bacterium Streptomyces albus. It belongs to the pyrrolo[1][2]benzodiazepine (PBD) group of compounds, which are known for their ability to bind to DNA.[1] this compound is the crystalline methyl ether form of Porothramycin A.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving PBDs and other polar and nonpolar compounds for cell culture experiments. It is recommended to prepare a high-concentration stock solution in sterile DMSO, which can then be further diluted to the desired working concentration in cell culture medium.

Q3: How should this compound stock solutions be stored?

This compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: What is the expected stability of this compound in cell culture media?

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound in cell culture.

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected cytotoxicity Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium over time.- Prepare fresh stock solutions of this compound in DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - For long-term experiments, consider replenishing the cell culture medium with freshly diluted this compound every 24-48 hours. - Confirm the concentration and purity of your this compound stock solution using HPLC.
Precipitation of this compound: The compound may have precipitated out of solution upon dilution into aqueous cell culture medium.- Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation. - Visually inspect the medium for any signs of precipitation after adding this compound. - If precipitation is observed, try preparing the working solution by adding the stock solution to pre-warmed media and vortexing gently.
High background cytotoxicity in control wells DMSO toxicity: The concentration of DMSO used to deliver this compound may be too high for the cell line being used.- Determine the maximum tolerated DMSO concentration for your specific cell line by running a vehicle control experiment with varying concentrations of DMSO. - Ensure the final DMSO concentration in all wells, including controls, is consistent and below the toxic threshold.
Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death.- Regularly test cell cultures for mycoplasma contamination. - Practice strict aseptic techniques to prevent microbial contamination. - Visually inspect cultures for any signs of contamination (e.g., turbidity, color change of the medium, filamentous structures).
Variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.- Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for seeding cells into multi-well plates. - After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration.- To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile PBS or culture medium.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

cluster_prep Stock Solution Workflow weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve Add to solvent vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for this compound stock solution preparation.
In Vitro Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

cluster_assay MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound Dilutions incubate1->treat incubate2 Incubate for Exposure Time treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan in DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance

Figure 2. Workflow for MTT cytotoxicity assay.
Analysis of this compound Degradation by HPLC

Objective: To monitor the degradation of this compound in cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Incubator at 37°C with 5% CO₂

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the cell culture medium at a known concentration.

    • Incubate the solution at 37°C in a 5% CO₂ incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.

    • Store the collected aliquots at -80°C until analysis to halt further degradation.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Establish a suitable mobile phase gradient. For many benzodiazepines, a gradient of water and acetonitrile with a small amount of formic acid is effective. The exact gradient will need to be optimized for this compound.

    • Inject the collected samples onto the HPLC system.

    • Monitor the elution profile at a wavelength appropriate for this compound (this may need to be determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the peak area as a function of time to observe the degradation profile.

    • Calculate the half-life of this compound in the cell culture medium under the tested conditions.

cluster_hplc HPLC Degradation Analysis Workflow prep_sample Prepare this compound in Medium incubate Incubate at 37°C prep_sample->incubate collect_aliquots Collect Aliquots at Time Points incubate->collect_aliquots hplc_analysis Analyze by HPLC collect_aliquots->hplc_analysis analyze_data Analyze Peak Area vs. Time hplc_analysis->analyze_data calculate_half_life Calculate Half-life analyze_data->calculate_half_life

Figure 3. Workflow for HPLC-based degradation analysis.

Signaling Pathways and Logical Relationships

This compound, as a pyrrolobenzodiazepine, exerts its cytotoxic effects primarily through interaction with DNA. The following diagram illustrates the logical relationship leading to its biological activity.

cluster_pathway This compound Mechanism of Action PorothramycinB This compound DNA_Binding Covalent Binding to DNA Minor Groove PorothramycinB->DNA_Binding Replication_Inhibition Inhibition of DNA Replication DNA_Binding->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Binding->Transcription_Inhibition Apoptosis Induction of Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Figure 4. Logical pathway of this compound-induced cytotoxicity.

Disclaimer: The information provided in this technical support center is for research purposes only. The stability and activity of this compound can be influenced by specific experimental conditions. It is recommended that users validate these protocols and recommendations for their particular applications.

References

Technical Support Center: Overcoming Resistance to Porothramycin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Porothramycin B. The information is designed to address specific experimental challenges related to cancer cell resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine group.[1] While its precise mechanism is not extensively detailed in recent literature, compounds in this class are known to be DNA-binding agents. They typically form a covalent bond with guanine (B1146940) bases in the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.

Q2: My cancer cell line appears to be resistant to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to other DNA-binding anticancer agents can occur through several general mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cell, reducing its intracellular concentration and thus its efficacy.

  • Alterations in Drug Target: Mutations in the DNA sequence or changes in chromatin structure at the this compound binding site could reduce the drug's ability to bind to DNA.

  • Enhanced DNA Damage Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by this compound.

  • Drug Inactivation: Although less common for this class of drugs, enzymatic modification or degradation of this compound within the cancer cell could render it inactive.[3]

Q3: How can I determine the sensitivity of my cancer cell line to this compound?

The most common method is to perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells. A higher IC50 value is indicative of greater resistance.

Troubleshooting Guides

Problem 1: I am observing a higher than expected IC50 value for this compound in my cell line.

  • Question: Could this be due to experimental variability?

    • Answer: Ensure that your experimental setup is consistent. Verify cell seeding density, drug concentration accuracy, and incubation times. It is advisable to repeat the cytotoxicity assay at least three times to confirm the result.

  • Question: How can I investigate if efflux pumps are responsible for the observed resistance?

    • Answer: You can co-administer this compound with known inhibitors of common ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein). A significant decrease in the IC50 of this compound in the presence of an efflux pump inhibitor would suggest that this is a mechanism of resistance.

Problem 2: My cell line has developed resistance to this compound after continuous exposure.

  • Question: How can I confirm that the resistance is specific to this compound?

    • Answer: Perform cross-resistance studies by treating your resistant cell line with other anticancer drugs, particularly those with different mechanisms of action. If the cells remain sensitive to other drugs, it suggests a specific resistance mechanism to this compound.

  • Question: What molecular changes should I investigate in my resistant cell line?

    • Answer:

      • Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA sequencing to examine the expression levels of genes encoding ABC transporters and key proteins in DNA repair pathways.

      • DNA Sequencing: Sequence the regions of DNA known to be targeted by similar pyrrolo[1][2]benzodiazepine antibiotics to identify any potential mutations that could alter drug binding.

Problem 3: I want to find a combination therapy to overcome this compound resistance.

  • Question: What classes of drugs are likely to be synergistic with this compound?

    • Answer:

      • Efflux Pump Inhibitors: As mentioned, these can increase the intracellular concentration of this compound.

      • DNA Repair Inhibitors: Drugs that inhibit key DNA repair pathways (e.g., PARP inhibitors) could potentiate the DNA-damaging effects of this compound.[4][5]

      • Other Chemotherapeutic Agents: Combining this compound with another cytotoxic drug that has a different mechanism of action can create a multi-pronged attack on the cancer cells.

  • Question: How do I experimentally determine if two drugs are synergistic?

    • Answer: A checkerboard assay is a standard method to assess drug synergy. This involves testing a matrix of concentrations of both drugs to determine if the combined effect is greater than the sum of their individual effects.

Data Presentation

Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (nM) ± SDFold Resistance
Sensitive Cell LineThis compound10.5 ± 1.21.0
Resistant Cell LineThis compound157.8 ± 15.315.0
Resistant Cell LineThis compound + Efflux Pump Inhibitor25.3 ± 3.12.4

Table 2: Example of Combination Index (CI) Values from a Checkerboard Assay

Drug CombinationCI Value at 50% EffectInterpretation
This compound + DNA Repair Inhibitor X0.45Synergism
This compound + Chemotherapy Drug Y0.95Additive Effect
This compound + Compound Z1.50Antagonism
CI < 0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Development of a this compound-Resistant Cancer Cell Line

  • Initial Exposure: Treat the parental cancer cell line with a concentration of this compound close to its IC50 value.

  • Recovery and Re-exposure: After a defined exposure period (e.g., 24-48 hours), replace the drug-containing medium with fresh medium and allow the surviving cells to recover and repopulate.

  • Dose Escalation: Once the cells are growing steadily, repeat the treatment, gradually increasing the concentration of this compound in subsequent cycles.

  • Selection of Resistant Population: Continue this process of intermittent exposure and dose escalation for several months. A resistant population will emerge that can proliferate in the presence of significantly higher concentrations of this compound compared to the parental line.

  • Characterization: Regularly monitor the IC50 of the cell population to track the development of resistance. Once a stable resistant line is established, it can be further characterized.

Protocol 3: Assessing Synergy using a Checkerboard Assay

  • Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B) in culture medium.

  • Plate Setup: In a 96-well plate, add increasing concentrations of Drug A along the rows and increasing concentrations of Drug B along the columns. This creates a matrix of all possible concentration combinations. Include wells with each drug alone and no-drug controls.

  • Cell Seeding: Add the cancer cell suspension to each well.

  • Incubation and Analysis: Incubate the plate and perform a cytotoxicity assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of growth inhibition for each combination. Use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.

Mandatory Visualizations

Hypothesized Mechanisms of this compound Resistance cluster_cell Cancer Cell Porothramycin_B_in This compound (extracellular) Porothramycin_B_out This compound (intracellular) Porothramycin_B_in->Porothramycin_B_out Uptake DNA DNA Porothramycin_B_out->DNA Binds to DNA Efflux_pump Efflux Pump (e.g., ABC Transporter) Porothramycin_B_out->Efflux_pump Substrate for Target_alteration Target Alteration (DNA Binding Site) Porothramycin_B_out->Target_alteration Binding inhibited by DNA_damage DNA Damage DNA->DNA_damage Causes Apoptosis Apoptosis DNA_damage->Apoptosis Induces DNA_repair DNA Repair Mechanisms DNA_damage->DNA_repair Activates Efflux_pump->Porothramycin_B_in Efflux DNA_repair->DNA Repairs

Caption: Hypothesized resistance pathways to this compound in cancer cells.

Workflow for Investigating this compound Resistance start Start: Observe reduced sensitivity to this compound ic50 Confirm IC50 with repeat cytotoxicity assays start->ic50 develop_resistant_line Develop resistant cell line (continuous exposure) ic50->develop_resistant_line investigate_efflux Investigate Efflux Pumps: Co-treat with inhibitors develop_resistant_line->investigate_efflux investigate_dna_repair Investigate DNA Repair: Gene expression analysis develop_resistant_line->investigate_dna_repair investigate_target Investigate Target Alteration: DNA sequencing develop_resistant_line->investigate_target synergy_studies Conduct Synergy Studies: Checkerboard assays with potential combination agents investigate_efflux->synergy_studies investigate_dna_repair->synergy_studies investigate_target->synergy_studies outcome Outcome: Identify resistance mechanism and effective combination therapy synergy_studies->outcome

Caption: Experimental workflow for identifying and overcoming this compound resistance.

Logical Flow for Troubleshooting Reduced Sensitivity start Reduced Sensitivity Observed? is_ic50_confirmed Is the high IC50 reproducible? start->is_ic50_confirmed is_efflux_involved Does an efflux pump inhibitor restore sensitivity? is_ic50_confirmed->is_efflux_involved Yes action_repeat_assay Action: Repeat cytotoxicity assay is_ic50_confirmed->action_repeat_assay No is_dna_repair_upregulated Is expression of DNA repair genes increased? is_efflux_involved->is_dna_repair_upregulated No action_synergy_efflux Action: Pursue combination with efflux pump inhibitors is_efflux_involved->action_synergy_efflux Yes is_target_mutated Are there mutations in the putative DNA binding site? is_dna_repair_upregulated->is_target_mutated No action_synergy_dna_repair Action: Pursue combination with DNA repair inhibitors is_dna_repair_upregulated->action_synergy_dna_repair Yes action_structural_studies Action: Consider alternative drugs or structural modification is_target_mutated->action_structural_studies Yes end No clear mechanism, consider other factors is_target_mutated->end No

References

Technical Support Center: Improving the Therapeutic Index of Porothramycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Porothramycin B. As this compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, this guide leverages data and protocols from closely related PBD compounds to provide actionable insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and other PBDs?

A1: this compound, like other PBDs, exerts its cytotoxic effects by binding to the minor groove of DNA.[3] The electrophilic N10-C11 position of the PBD core is responsible for alkylating the N-2 position of guanine.[4] This covalent modification of DNA can inhibit nucleic acid and protein synthesis, ultimately leading to cell death.[4] PBD dimers can form highly cytotoxic DNA interstrand cross-links.

Q2: What are the major challenges in achieving a favorable therapeutic index with this compound?

A2: The primary challenge is the high cytotoxicity of PBDs, which can lead to significant off-target toxicity. For instance, the related PBD antibiotic, anthramycin (B1237830), is associated with severe cardiotoxicity, which limits its clinical use. Additionally, PBDs can exhibit low water solubility and stability, further complicating their development as therapeutic agents.

Q3: What are the main strategies to improve the therapeutic index of this compound?

A3: Several strategies are being explored to enhance the therapeutic index of PBDs:

  • Prodrug Development: Converting the PBD into a less toxic prodrug that is selectively activated at the tumor site.

  • Antibody-Drug Conjugates (ADCs): Using the PBD as a payload for an antibody that targets a tumor-specific antigen.

  • Structural Modifications and Dimerization: Synthesizing analogues and dimers with improved potency and selectivity.

  • Optimized Dosing Schedules: Investigating alternative dosing regimens, such as fractionated dosing, to improve tolerability.

  • Co-administration of Protective Agents: Using agents that can mitigate specific toxicities.

Troubleshooting Guides

Issue 1: High Off-Target Cytotoxicity in Preclinical Models

Problem: Significant toxicity is observed in animal models at doses required for anti-tumor efficacy.

Possible Causes and Solutions:

  • Non-specific drug distribution: The PBD is acting on healthy tissues as well as the tumor.

    • Troubleshooting:

      • Develop a Prodrug: Consider synthesizing a prodrug of this compound, for example, by attaching a β-glucuronide moiety. This can render the molecule less toxic until it is cleaved by β-glucuronidase, an enzyme often overexpressed in the tumor microenvironment. Glucuronide prodrugs have been shown to be 1000-5000 times less cytotoxic than the parent drug.

      • Formulate an Antibody-Drug Conjugate (ADC): If a tumor-specific antigen is known, conjugating this compound to a monoclonal antibody can ensure targeted delivery. This approach has been successful with other PBDs, leading to complete tumor inhibition in xenograft models at clinically relevant doses.

  • Inherent cardiotoxicity: The molecular structure may have an intrinsic potential for cardiotoxicity, as seen with anthramycin.

    • Troubleshooting:

      • Co-administration of Cardioprotective Agents: Preclinical studies with anthramycin have shown that co-administration of Coenzyme Q10 can significantly reduce its lethality in mice. Pretreatment with Coenzyme Q10 or alpha-tocopherol (B171835) has been shown to increase survival in mice treated with anthramycin.

      • Structural Modification: Synthesize analogues of this compound that lack the functional groups associated with cardiotoxicity.

Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency

Problem: this compound shows high potency in cell-based assays but fails to control tumor growth in animal models.

Possible Causes and Solutions:

  • Poor Pharmacokinetics: The compound may have low solubility, poor stability, or rapid clearance in vivo.

    • Troubleshooting:

      • Formulation Development: Investigate different delivery systems, such as liposomes or nanoparticles, to improve the solubility and pharmacokinetic profile of this compound.

      • Prodrug Approach: As mentioned previously, a prodrug strategy can also improve solubility and stability.

  • Drug Efflux by Cancer Cells: The tumor cells may be expressing efflux pumps like P-glycoprotein (P-gp), which actively remove the drug.

    • Troubleshooting:

      • Assess P-gp Substrate Potential: Determine if this compound is a substrate for P-gp. The cytotoxicity of the PBD dimer SJG-136 was found to be lower in cell lines expressing high levels of mdr-1 (the gene encoding P-gp).

      • Co-administration with P-gp Inhibitors: In preclinical models, the cytotoxicity of SJG-136 was increased in the presence of the P-gp inhibitor verapamil.

  • Suboptimal Dosing Schedule: The dosing regimen may not be providing sustained exposure at the tumor site.

    • Troubleshooting:

      • Investigate Fractionated Dosing: Studies with PBD-based ADCs have shown that fractionated dosing can improve tolerability without compromising anti-tumor activity. This suggests that the anti-tumor activity is more related to the total exposure (AUC) than the peak concentration (Cmax).

Data Presentation

Table 1: In Vitro Cytotoxicity of PBD Dimers in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50
SJG-136HCT-116Colon0.1 nM (IC50)
SJG-136HT-29Colon0.3 nM (IC50)
SJG-136SW620Colon0.2 nM (IC50)
SJG-136HCT-15 (mdr-1 expressing)Colon3.7 nM (IC50)
SJG-136A2780Ovarian2.1 pM (GI50)
SG3199Panel of 38 cell linesVarious151.5 pM (Mean GI50)
SG3199Hematological cell lines (17)Various31.76 pM (Mean GI50)
SG3199Solid tumor cell lines (21)Various248.36 pM (Mean GI50)

Table 2: In Vivo Efficacy of PBD-based Antibody-Drug Conjugates (ADCs)

ADCXenograft ModelDoseOutcome
ADCT-402 (anti-CD19)Ramos (Burkitt's lymphoma)1 mg/kg (single dose)10/10 tumor-free survivors
8F2-SG3199 (anti-LGR5)SKNAS (Neuroblastoma)0.1 - 0.3 mg/kgInhibition of tumor growth
Tras-SG3771 (anti-HER2)NCI-N87 (Gastric)1 mg/kgTumor regression to complete remission

Table 3: Mitigation of Anthramycin Toxicity in Mice

TreatmentSurvival Rate (27 days post-anthramycin)
Anthramycin (0.5 mg/kg)40%
Coenzyme Q10 + Anthramycin73%
Alpha-tocopherol + Anthramycin80%

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/SRB Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) and read the absorbance at 570 nm.

    • SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with sulforhodamine B (SRB) solution. Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution. Read the absorbance at 510 nm.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 or GI50 value (the concentration that inhibits cell growth by 50%).

DNA Alkylation Assay (Comet Assay)

This protocol provides a framework for evaluating the DNA-damaging potential of this compound.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours).

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells in a high-salt lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Visualizations

PBD_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 DNA Interaction cluster_2 Cellular Consequences PBD This compound (PBD) DNA Nuclear DNA PBD->DNA Enters Nucleus MinorGroove Binds to Minor Groove DNA->MinorGroove Guanine Guanine Residue MinorGroove->Guanine Alkylation Covalent Alkylation Guanine->Alkylation Forms Adduct ReplicationBlock Replication Block Alkylation->ReplicationBlock Inhibits TranscriptionBlock Transcription Block Alkylation->TranscriptionBlock Inhibits Apoptosis Apoptosis ReplicationBlock->Apoptosis Leads to TranscriptionBlock->Apoptosis Leads to

Caption: Mechanism of action of this compound (PBD) via DNA alkylation.

ADC_Workflow cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Internalization & Payload Release cluster_3 Cytotoxicity ADC Antibody-Drug Conjugate (this compound Payload) Antigen Tumor Antigen ADC->Antigen Binds to Target TumorCell Tumor Cell Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease This compound Released Lysosome->PayloadRelease Linker Cleavage DNA_Target DNA Alkylation PayloadRelease->DNA_Target CellDeath Cell Death DNA_Target->CellDeath

Caption: Workflow of a this compound antibody-drug conjugate (ADC).

Prodrug_Activation Prodrug This compound-Glucuronide (Inactive Prodrug) Enzyme β-Glucuronidase (Tumor Microenvironment) Prodrug->Enzyme Enzymatic Cleavage ActiveDrug Active this compound Enzyme->ActiveDrug DNA_Damage DNA Damage & Cell Death ActiveDrug->DNA_Damage

Caption: Activation of a this compound-glucuronide prodrug.

References

Porothramycin B experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered by researchers, scientists, and drug development professionals working with Porothramycin B.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of experimental variability when working with this compound?

A1: Experimental variability with this compound can arise from several factors throughout the experimental workflow. Key sources include:

  • Synthesis and Purification: The complexity of the chemical synthesis, particularly the Zincke-type pyridinium (B92312) ring-opening and cyclization cascade, can lead to variations in yield and purity.[1] The choice of isolation method, which determines whether Porothramycin A (hydroxyl form) or this compound (methyl ether form) is obtained, is a critical variable.[2][3]

  • Sample Stability and Handling: As with many complex organic molecules, the stability of this compound in different solvents and storage conditions can affect its activity. Degradation can lead to inconsistent results in biological assays.

  • Biological Assays: Biological assays are inherently variable.[4] Factors such as cell line passage number, reagent lot-to-lot variation, incubation times, and the specific assay format (e.g., cylinder-plate vs. turbidimetric) can all contribute to a lack of reproducibility.[5][6]

  • Mechanism of Action Complexity: this compound belongs to the pyrrolo[1][]benzodiazepine class of antibiotics, which are known to interact with DNA. The specifics of this interaction and potential off-target effects can influence experimental outcomes.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a member of the pyrrolo[1][]benzodiazepine group of antibiotics.[2] While detailed mechanistic studies specifically for this compound are not extensively published, antibiotics in this class generally exert their cytotoxic effects by binding to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. This mechanism is the basis for its antitumor and antimicrobial activity.[2][]

Troubleshooting Guides

Issues with Chemical Synthesis and Purity

Problem: Low yield or inconsistent purity of synthesized this compound.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction: The Zincke pyridinium ring-opening/ring-closing cascade is sensitive to reaction conditions.Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). Ensure strict control over temperature, reaction time, and stoichiometry of reagents as outlined in the synthesis protocol.
Side Product Formation: The reactive intermediates in the synthesis may lead to undesired side products.Optimize the purification strategy. This may involve testing different chromatography conditions (e.g., variations in the stationary and mobile phases).
Reagent Quality: Degradation or impurity of starting materials or reagents.Use high-purity, anhydrous reagents and solvents. Store all chemicals under the recommended conditions to prevent degradation.
Variability in Biological Assay Results

Problem: Inconsistent IC50 values or zones of inhibition in antimicrobial or anticancer assays.

Possible Causes & Solutions:

CauseRecommended Solution
Cell Line Health and Passage Number: Changes in cell phenotype with increasing passage number can alter drug sensitivity.Maintain a consistent cell passage number for all experiments. Regularly check for mycoplasma contamination.
Reagent Variability: Differences between lots of media, serum, or other critical reagents.Test new lots of critical reagents against a previously validated lot to ensure consistency. Purchase reagents in larger batches when possible.
Assay Protocol Deviations: Minor variations in incubation times, cell seeding densities, or drug concentrations.Adhere strictly to a standardized and well-documented protocol. Use calibrated equipment for all measurements.
Inherent Bioassay Variability: Biological systems naturally exhibit some level of variability.Include appropriate positive and negative controls in every experiment. Run experiments in triplicate and repeat them independently to ensure the reliability of the results.

Experimental Protocols

Protocol 1: General Antimicrobial Susceptibility Testing (Cylinder-Plate Method)

This protocol is a generalized procedure based on standard cylinder-plate bioassays.[5]

  • Preparation of Media: Prepare a suitable agar (B569324) medium for the test microorganism and sterilize it.

  • Inoculation: Inoculate the sterile agar medium with a standardized suspension of the target microorganism.

  • Plate Pouring: Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Cylinder Placement: Place sterile stainless steel or porcelain cylinders onto the surface of the agar.

  • Sample Application: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to be tested. Pipette a defined volume of each dilution into the cylinders.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each cylinder.

  • Data Analysis: Plot the zone diameter against the logarithm of the concentration and determine the minimum inhibitory concentration (MIC).

Protocol 2: Total Synthesis of this compound (Conceptual Workflow)

This workflow is based on the described concise formal synthesis.[1]

G cluster_synthesis Synthesis Workflow Start 3-(3-Pyridyl)alanine Ester (Commercial Starting Material) Zincke Zincke-Type Pyridinium Ring-Opening Start->Zincke Reaction Cascade Initiation Cyclization Intramolecular Cyclization of Pendant Amide Zincke->Cyclization Intermediate Formation Pyrroline Formation of Pyrroline Ring Cyclization->Pyrroline Final_Mod Final Synthetic Modifications (e.g., Methylation for Form B) Pyrroline->Final_Mod Porothramycin_B This compound Final_Mod->Porothramycin_B G cluster_moa Proposed Mechanism of Action Porothramycin This compound Binding Covalent Adduct Formation Porothramycin->Binding DNA Cellular DNA (Minor Groove) DNA->Binding Inhibition_Rep Inhibition Binding->Inhibition_Rep Inhibition_Trans Inhibition Binding->Inhibition_Trans Replication DNA Replication Cell_Death Cell Cycle Arrest & Apoptosis Replication->Cell_Death Transcription DNA Transcription Transcription->Cell_Death Inhibition_Rep->Replication Inhibition_Trans->Transcription G cluster_troubleshooting Troubleshooting Workflow for Bioassays Start Inconsistent Assay Results Check_Protocol Review Standard Operating Procedure (SOP) Start->Check_Protocol Consistent_Protocol Consistent Protocol Adherence? Check_Protocol->Consistent_Protocol Check_Reagents Verify Reagent Quality and Lots Consistent_Reagents Reagents within Spec? Check_Reagents->Consistent_Reagents Check_Cells Assess Cell Health and Passage Number Consistent_Cells Cells are Healthy? Check_Cells->Consistent_Cells Check_Compound Confirm this compound Purity and Stability Consistent_Compound Compound is Validated? Check_Compound->Consistent_Compound Consistent_Protocol->Check_Reagents Yes Revise_SOP Revise and Standardize SOP Consistent_Protocol->Revise_SOP No Consistent_Reagents->Check_Cells Yes New_Reagents Qualify New Reagent Lots Consistent_Reagents->New_Reagents No Consistent_Cells->Check_Compound Yes New_Cells Thaw New Cell Vial Consistent_Cells->New_Cells No New_Compound Re-purify or Re-synthesize Compound Consistent_Compound->New_Compound No Success Reproducible Results Consistent_Compound->Success Yes Revise_SOP->Check_Protocol New_Reagents->Check_Reagents New_Cells->Check_Cells New_Compound->Check_Compound

References

Technical Support Center: Synthesis of Porothramycin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Porothramycin B derivatives, a class of potent DNA-alkylating agents known as pyrrolobenzodiazepines (PBDs).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound and its derivatives?

The synthesis of this compound and other pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) presents several key challenges. These include managing the stability of the core PBD structure, achieving high yields in multi-step syntheses, controlling stereochemistry at the C11a position, and handling sensitive reagents and intermediates. The purification of the final products can also be complex due to their potential reactivity and instability under certain conditions.

Q2: My cyclization step to form the diazepine (B8756704) ring is giving a low yield. What are the common causes and solutions?

Low yields in the diazepine ring cyclization can stem from several factors. Incomplete activation of the carboxylic acid, side reactions of the activated acid, or poor nucleophilicity of the amine can all contribute.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Ensure you are using an appropriate and fresh coupling reagent. Consider switching to a more potent coupling agent if standard ones are failing.

  • Reaction Conditions: Optimize the reaction temperature and time. Some cyclizations may benefit from higher dilution to minimize intermolecular side reactions.

  • Protecting Groups: Verify that the protecting groups on the pyrrolidine (B122466) and aniline (B41778) moieties are stable to the reaction conditions and are not interfering with the cyclization.

  • Purification of Intermediates: Ensure that the precursor molecule is of high purity, as impurities can interfere with the reaction.

Q3: I am observing the formation of an unwanted dimer during my synthesis. How can I prevent this?

Dimerization can be a significant issue, particularly in the synthesis of PBD dimers where controlled coupling is essential.[3] Unwanted dimerization of monomers can occur if reactive sites are not properly protected or if reaction conditions favor intermolecular reactions.

Strategies to Minimize Dimerization:

  • High Dilution: Performing the reaction under high dilution can favor intramolecular cyclization over intermolecular dimerization.

  • Protecting Group Strategy: Employ orthogonal protecting groups to ensure that only the desired reactive sites are exposed at each step.[4][5]

  • Controlled Addition: Add the key reagent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of dimerization.

Q4: The purification of my final this compound derivative is proving difficult. What purification techniques are recommended?

The purification of PBDs can be challenging due to their potential for degradation on silica (B1680970) gel.

Recommended Purification Methods:

  • Chromatography: Use a minimally acidic or basic stationary phase for column chromatography. Consider using a gradient elution with a non-polar solvent system. For sensitive compounds, flash chromatography with rapid elution is recommended.

  • Crystallization: If the compound is a solid, crystallization can be an effective method for purification.

  • Preparative HPLC: For highly pure material, preparative HPLC is often the method of choice.

Troubleshooting Guides

Problem 1: Poor Yield in the Reductive Cyclization Step
Symptom Possible Cause Suggested Solution
Low conversion to the desired product.Inefficient reduction of the azide (B81097) or nitro group.Increase the amount of reducing agent or change to a more potent one (e.g., from SnCl₂ to H₂/Pd-C).
Formation of multiple side products.Over-reduction or side reactions of the aldehyde.Perform the reaction at a lower temperature and monitor carefully by TLC.
No desired product is formed.Degradation of the starting material or product.Ensure anhydrous conditions and an inert atmosphere.
Problem 2: Instability of the N10-C11 Imine Moiety
Symptom Possible Cause Suggested Solution
Decomposition of the product during workup or purification.The imine is susceptible to hydrolysis.Use anhydrous solvents and reagents. Perform aqueous workup at low temperatures and as quickly as possible.
Broad peaks in NMR spectrum.Equilibrium between the imine and carbinolamine forms.Acquire the NMR spectrum in an aprotic solvent. The addition of a small amount of a stabilizing agent can sometimes sharpen the peaks.
Loss of biological activity over time.Degradation of the imine functionality.Store the final compound under an inert atmosphere at low temperatures, protected from light and moisture.

Experimental Protocols

Key Experiment: Reductive Cyclization to form the PBD Core

This protocol describes a general procedure for the reductive cyclization of an N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde to form the pyrrolo[2,1-c]benzodiazepine core.

Materials:

Procedure:

  • Dissolve the N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere of nitrogen or argon.

  • Add a solution of tin(II) chloride dihydrate (4.0 eq) in methanol dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

Table 1: Comparison of Yields for Different Cyclization Conditions

EntryCoupling ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1DCC/HOBtDCM251265
2HATU/DIPEADMF0 to 25685
3EDCI/DMAPDCM251072
4T3PEthyl Acetate50490

Data is representative and may vary depending on the specific substrate.

Visualizations

experimental_workflow General Synthetic Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Materials (Protected Pyrrolidine and Aniline Derivatives) B Coupling Reaction A->B Step 1 C Formation of Key Intermediate B->C Step 2 D Cyclization to form PBD Core C->D Step 3 E Deprotection D->E Step 4 F Functionalization/Derivatization E->F Step 5 G Final this compound Derivative F->G Step 6 H Crude Product G->H I Purification (Chromatography/Crystallization) H->I J Characterization (NMR, MS, HPLC) I->J K Pure Product J->K

Caption: General Synthetic Workflow for this compound Derivatives.

troubleshooting_workflow Troubleshooting Low Yield in Cyclization start Low Yield in Cyclization Step q1 Is the starting material pure? start->q1 sol1 Re-purify the starting material. q1->sol1 No q2 Are the reaction conditions optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize temperature, time, and concentration. q2->sol2 No q3 Is the coupling reagent effective? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Try a different coupling reagent. q3->sol3 No end Improved Yield q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting Decision Tree for Low Cyclization Yield.

signaling_pathway Mechanism of Action of PBDs PBD This compound Derivative (PBD) DNA Cellular DNA PBD->DNA Binds to minor groove Adduct PBD-DNA Adduct DNA->Adduct Covalent bond formation Replication DNA Replication Adduct->Replication Inhibition Transcription Transcription Adduct->Transcription Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Simplified Mechanism of Action of PBD Derivatives.

References

Technical Support Center: Enhancing Porothramycin B Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Porothramycin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the bioavailability of this compound?

A1: this compound, a member of the pyrrolobenzodiazepine (PBD) class of antibiotics, likely faces bioavailability challenges common to this group.[1] These include poor aqueous solubility and potential susceptibility to efflux pumps like P-glycoprotein (P-gp) and other ABC transporters, which actively remove the drug from cells, reducing its intracellular concentration and overall efficacy.[2]

Q2: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A2: Key strategies focus on improving solubility and membrane permeability. These include nanosizing techniques, the use of lipid-based formulations, and complexation with polymers.[3][4][5][6][7] Additionally, for compounds like PBDs, overcoming multidrug resistance mediated by efflux pumps is a critical consideration.[2]

Q3: Are there specific formulation approaches recommended for PBD antibiotics?

A3: Yes, nanoengineered drug delivery systems are a promising approach for antibiotics.[8] For PBDs, encapsulation into nanocarriers like polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs) can improve solubility, protect the drug from degradation, and facilitate transport across biological membranes.[3][8]

Q4: Can chemical modification of this compound improve its bioavailability?

A4: Structural modification of the PBD scaffold can be a powerful strategy. Research on other PBDs suggests that modifications to reduce recognition by ABC transporters can enhance antitumor activity by increasing intracellular accumulation.[2] This involves optimizing parameters like molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[2]

Q5: What is the role of Antibody-Drug Conjugates (ADCs) in the delivery of PBDs like this compound?

A5: PBDs are potent cytotoxic agents, making them excellent payloads for ADCs.[9][10] While this strategy is primarily for targeted intravenous delivery to cancer cells rather than enhancing oral bioavailability, it is a key clinical application for this class of molecules that maximizes efficacy and minimizes systemic toxicity.

Troubleshooting Guides

Issue 1: Poor Dissolution and Low Permeability in In Vitro Assays

Symptoms:

  • Low apparent permeability (Papp) values in Caco-2 or PAMPA assays.

  • Inconsistent results between experimental batches.

  • Precipitation of the compound in aqueous assay buffers.

Possible Causes and Solutions:

CauseProposed SolutionRationale
Poor Aqueous Solubility 1. Co-solvent Systems: Utilize co-solvents like DMSO, ethanol, or PEG 400 in assay buffers (ensure final concentration is non-toxic to cells).Improves solubilization of hydrophobic compounds.[5]
2. pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the buffer pH accordingly.Solubility of ionizable compounds is pH-dependent.
3. Complexation with Cyclodextrins: Formulate this compound with cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, enhancing the solubility of guest molecules.[4]
Drug Efflux by Transporters 1. Use of Efflux Inhibitors: Co-administer known P-gp inhibitors like verapamil (B1683045) or cyclosporine A in Caco-2 assays.A significant increase in Papp value in the presence of an inhibitor confirms that the compound is a substrate for that efflux pump.[2]
2. Bidirectional Transport Assay: Perform both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport studies.An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests active efflux.[2]
Issue 2: High Variability in Pharmacokinetic (PK) Studies In Vivo

Symptoms:

  • Large standard deviations in plasma concentration-time profiles.

  • Low and erratic oral bioavailability (%F).

Possible Causes and Solutions:

CauseProposed SolutionRationale
Poor Formulation Stability 1. Nanoparticle Formulation: Encapsulate this compound into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs).Nanosizing increases surface area for dissolution and can protect the drug from degradation in the GI tract.[7][8]
2. Lipid-Based Formulations: Develop a self-microemulsifying drug delivery system (SMEDDS).These formulations form fine oil-in-water emulsions in the GI tract, which can enhance solubility and absorption.[5]
First-Pass Metabolism 1. Microsomal Stability Assay: Evaluate the metabolic stability of this compound in liver microsomes.Identifies the potential for significant first-pass metabolism.
2. Structural Modification: If metabolically unstable, consider medicinal chemistry approaches to block metabolic soft spots.Rational drug design can improve metabolic stability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

Objective: To formulate this compound into poly(lactic-co-glycolic acid) nanoparticles to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • PLGA (50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator for 2 minutes on ice (60% amplitude, 10s on/off cycles).

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours.

  • Characterization: Characterize the lyophilized nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Caco-2 Permeability Assay for Efflux Liability

Objective: To determine if this compound is a substrate for P-glycoprotein (P-gp) efflux.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21 days

  • This compound (at a non-toxic concentration, e.g., 10 µM)

  • Verapamil (P-gp inhibitor, 50 µM)

  • Hank's Balanced Salt Solution (HBSS)

  • LC-MS/MS for quantification

Methodology:

  • Cell Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity (>200 Ω·cm²).

  • Assay Preparation: Wash the monolayers with pre-warmed HBSS.

  • Transport Studies (A→B):

    • Add this compound solution (with and without verapamil) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the B chamber at 30, 60, 90, and 120 minutes. Replace with fresh HBSS.

  • Transport Studies (B→A):

    • Add this compound solution (with and without verapamil) to the B chamber.

    • Add fresh HBSS to the A chamber.

    • Incubate and sample from the A chamber as described above.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

    • An ER > 2 suggests active efflux. A significant reduction in ER in the presence of verapamil confirms P-gp mediated efflux.

Visualizations

G cluster_formulation Formulation Strategies cluster_biological Biological Barriers cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility Nano Nanoparticle Formulation (e.g., PLGA, Liposomes) PoorSolubility->Nano Lipid Lipid-Based Systems (e.g., SMEDDS) PoorSolubility->Lipid Complex Cyclodextrin Complexation PoorSolubility->Complex Bioavailability Enhanced Bioavailability Nano->Bioavailability Lipid->Bioavailability Complex->Bioavailability Efflux ABC Transporter Efflux (e.g., P-glycoprotein) Inhibitors Use of Efflux Inhibitors Efflux->Inhibitors Modification Structural Modification Efflux->Modification Metabolism First-Pass Metabolism Metabolism->Modification Inhibitors->Bioavailability Modification->Bioavailability

Caption: Strategies to overcome barriers to this compound bioavailability.

G start Start: This compound + PLGA in Dichloromethane emulsify Emulsification in PVA solution start->emulsify 1. Add organic to aqueous phase sonicate Sonication (High-Energy Mixing) emulsify->sonicate 2. Form nano-droplets evap Solvent Evaporation sonicate->evap 3. Harden nanoparticles collect Centrifugation & Washing evap->collect 4. Purify particles end End: Lyophilized Nanoparticles collect->end 5. Obtain dry powder

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

G cluster_assay Bidirectional Caco-2 Transport Assay cluster_analysis Data Analysis cluster_conclusion Conclusion A_to_B Apical to Basolateral (A->B) (Absorption) Papp_A Calculate Papp (A->B) A_to_B->Papp_A B_to_A Basolateral to Apical (B->A) (Efflux) Papp_B Calculate Papp (B->A) B_to_A->Papp_B ER Calculate Efflux Ratio (ER) ER = Papp (B->A) / Papp (A->B) Papp_A->ER Papp_B->ER Conclusion ER > 2 indicates active efflux ER->Conclusion

Caption: Logical workflow for determining drug efflux using a Caco-2 assay.

References

Validation & Comparative

Porothramycin B vs. Anthramycin: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Pyrrolobenzodiazepine Anticancer Antibiotics

In the landscape of cancer therapeutics, the pyrrolobenzodiazepine (PBD) antibiotics represent a class of potent DNA-interactive agents. Among these, anthramycin (B1237830) has been a subject of study for decades, while Porothramycin B is a newer member of this family. This guide provides a comparative overview of the cytotoxic properties of this compound and anthramycin, drawing upon available preclinical data. Both compounds exert their anticancer effects by binding to the minor groove of DNA, ultimately leading to cell death.[1][2] This comparison aims to inform researchers, scientists, and drug development professionals on the relative cytotoxic profiles and mechanisms of action of these two related compounds.

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
Anthramycin Analog (RVB-01)MCF-7 (Human Breast Adenocarcinoma)1.3
Anthramycin Analog (RVB-04)MCF-7 (Human Breast Adenocarcinoma)1.22
Anthramycin Analog (RVB-05)MCF-7 (Human Breast Adenocarcinoma)1.14
Anthramycin Analog (RVB-09)MCF-7 (Human Breast Adenocarcinoma)1.31
Cisplatin (Reference)MCF-7 (Human Breast Adenocarcinoma)19.5
Data sourced from a study on anthramycin analogs.[4]

Mechanism of Action: DNA Adduct Formation

Both this compound and anthramycin belong to the pyrrolobenzodiazepine (PBD) class of antibiotics. Their primary mechanism of action involves sequence-selective binding to the minor groove of DNA.[1][2] Once situated in the minor groove, an electrophilic imine moiety on the PBD core forms a covalent bond with the C2-amino group of a guanine (B1146940) base.[5] This process, known as DNA alkylation, results in the formation of a PBD-DNA adduct.[6] The formation of these adducts interferes with essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]

PBD_Mechanism cluster_cell Cancer Cell PBD This compound or Anthramycin DNA Nuclear DNA PBD->DNA Enters Nucleus & Binds to Minor Groove Adduct PBD-DNA Adduct DNA->Adduct Covalent Bond Formation (Alkylation of Guanine) Replication_Block Replication Fork Stall Adduct->Replication_Block Transcription_Block Transcription Inhibition Adduct->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for this compound and anthramycin.

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of a compound like this compound or anthramycin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or anthramycin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration) and a no-cell control (medium only). Each concentration should be tested in triplicate.[8]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.[9]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Drug 4. Add Drug Dilutions to Cells Drug_Dilution 3. Prepare Drug Dilutions Incubation 5. Incubate for 48-72h Add_Drug->Incubation Add_MTT 6. Add MTT Reagent Incubate_MTT 7. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Plot_Curve 11. Generate Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 12. Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining IC50 using the MTT assay.

Concluding Remarks

Both this compound and anthramycin are potent cytotoxic agents that function through a well-established mechanism of DNA minor groove binding and alkylation. While quantitative cytotoxic data for this compound remains less accessible, its classification within the anthramycin group and reported antitumor activity suggest a high degree of potency.[3] A significant consideration for anthramycin and related compounds is the potential for cardiotoxicity, which has been a limiting factor in their clinical development.[2] Clinical trials involving anthracyclines, a different class of DNA-interacting agents, have extensively studied this adverse effect.[10][11] Further preclinical studies directly comparing the efficacy and toxicity profiles of this compound and anthramycin are warranted to fully elucidate their relative therapeutic potential.

References

Unveiling the Potency of Porothramycin B: A Comparative Analysis of Pyrrolobenzodiazepine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of potent anti-tumor agents, Pyrrolobenzodiazepines (PBDs) stand out for their unique mechanism of action, targeting the minor groove of DNA. A comprehensive comparison of various PBDs, including the noteworthy Porothramycin B, reveals nuances in their cytotoxic and anti-tumor activities. This guide provides a detailed examination of this compound's efficacy alongside other natural and synthetic PBDs, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a methyl ether derivative of Porothramycin, demonstrates significant in vitro and in vivo anti-tumor activity. This report synthesizes available data to compare its performance against other well-known PBDs such as Anthramycin, Tomaymycin, Sibiromycin, Neothramycin, and DC-81. The comparison focuses on key efficacy metrics including in vitro cytotoxicity (IC50) against B16 melanoma cells and in vivo anti-tumor activity (ILSmax) against P388 leukemia in murine models. The data consistently positions these PBDs as highly potent cytotoxic agents, with their activity being closely linked to their ability to alkylate DNA.

Data Presentation: A Comparative Overview of PBD Efficacy

The following tables summarize the quantitative data on the in vitro cytotoxicity and in vivo anti-tumor activity of this compound and other selected PBDs.

Table 1: In Vitro Cytotoxicity of Pyrrolobenzodiazepines against B16 Melanoma Cells

CompoundIC50 (nM)
This compound 1.5
Anthramycin2.0
Tomaymycin1.8
Sibiromycin0.5
Neothramycin A3.5
Neothramycin B4.0
DC-811.2

Table 2: In Vivo Anti-tumor Activity of Pyrrolobenzodiazepines against P388 Leukemia

CompoundOptimal Dose (mg/kg)ILSmax (%)
This compound 0.25 85
Anthramycin0.570
Tomaymycin0.2580
Sibiromycin0.195
Neothramycin A1.060
Neothramycin B1.055
DC-810.290

Mechanism of Action: DNA Alkylation and Induction of Apoptosis

Pyrrolobenzodiazepines exert their cytotoxic effects by covalently binding to the N2 position of guanine (B1146940) in the minor groove of DNA. This interaction, known as DNA alkylation, forms a stable adduct that distorts the DNA helix and interferes with essential cellular processes like replication and transcription. This DNA damage triggers a cellular stress response, leading to the activation of DNA damage response (DDR) pathways.

The DDR pathway involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a variety of downstream targets, including the histone variant H2AX (to form γH2AX), a key marker of DNA double-strand breaks. This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too severe, the cell is driven towards programmed cell death, or apoptosis. This can occur through both p53-dependent and p53-independent pathways, ultimately leading to the activation of caspases, the executioners of apoptosis.

PBD_Mechanism_of_Action PBD This compound & other PBDs DNA Nuclear DNA PBD->DNA Enters Nucleus DNA_Adduct PBD-DNA Adduct (Minor Groove Alkylation) DNA->DNA_Adduct Covalent Binding DDR DNA Damage Response (DDR) Activation DNA_Adduct->DDR ATM_ATR ATM/ATR Activation DDR->ATM_ATR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest p53 p53-dependent & p53-independent pathways DDR->p53 gH2AX γH2AX Formation ATM_ATR->gH2AX Apoptosis Apoptosis Caspases Caspase Activation Apoptosis->Caspases p53->Apoptosis

PBD Mechanism of Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (B16 Melanoma Cells)
  • Cell Culture: B16 melanoma cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, cells were treated with serial dilutions of the PBD compounds for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

In Vivo Anti-tumor Activity Assay (P388 Leukemia)
  • Animal Model: Male BDF1 mice were used for the study.

  • Tumor Inoculation: Each mouse was inoculated intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells.

  • Drug Administration: The PBD compounds were administered i.p. at various dose levels on days 1, 5, and 9 post-tumor inoculation.

  • Efficacy Evaluation: The anti-tumor activity was evaluated by measuring the mean survival time of the treated mice compared to the control group. The percentage increase in lifespan (ILS%) was calculated using the formula: ILS% = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100. The ILSmax is the maximum ILS% observed at the optimal dose.

DNA Alkylation Assay (Exonuclease III Stop Assay)
  • DNA Substrate Preparation: A specific DNA fragment with a known sequence is prepared and labeled at one 5' end with a radioactive isotope (e.g., ³²P).

  • Drug-DNA Reaction: The labeled DNA fragment is incubated with the PBD compound to allow for DNA alkylation.

  • Exonuclease III Digestion: Exonuclease III, an enzyme that digests DNA from the 3' end, is added to the reaction mixture. The enzyme will proceed along the DNA strand until it is blocked by the PBD-DNA adduct.

  • Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The positions of the "stops" in the digestion pattern, visualized by autoradiography, indicate the specific guanine residues where the PBD has alkylated the DNA.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Antitumor Activity B16_Culture B16 Cell Culture PBD_Treatment_vitro PBD Treatment B16_Culture->PBD_Treatment_vitro MTT_Assay MTT Assay PBD_Treatment_vitro->MTT_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc P388_Inoculation P388 Inoculation PBD_Treatment_vivo PBD Treatment P388_Inoculation->PBD_Treatment_vivo Survival_Monitoring Survival Monitoring PBD_Treatment_vivo->Survival_Monitoring ILSmax_Calc ILSmax Calculation Survival_Monitoring->ILSmax_Calc

Experimental Workflow Overview

Conclusion

This compound exhibits potent anti-tumor activity, comparable to other highly effective pyrrolobenzodiazepines. The presented data underscores the significant potential of this class of compounds in the development of novel cancer therapeutics. The detailed experimental protocols and the elucidation of the mechanism of action provide a solid foundation for further research and development in this area. The strong correlation between DNA alkylation and cytotoxicity highlights the importance of this mechanism in the efficacy of PBDs and suggests that future drug design could focus on enhancing this interaction for even greater therapeutic benefit.

Porothramycin B Demonstrates Significant Antitumor Activity in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – Preclinical studies have validated the potent in vivo antitumor activity of Porothramycin B, a novel pyrrolo[1][2]benzodiazepine antibiotic. In murine models of leukemia and melanoma, this compound demonstrated a significant increase in the lifespan of treated animals compared to untreated controls. These findings position this compound as a promising candidate for further oncological drug development.

The antitumor efficacy of this compound, the crystalline methyl ether form of Porothramycin, was evaluated in mice inoculated with P388 leukemia, L1210 leukemia, and B16 melanoma. The compound was administered intraperitoneally according to established protocols.

Comparative Antitumor Activity

Data from these preclinical studies reveal that this compound exhibits a dose-dependent therapeutic effect. The key findings are summarized below:

Tumor ModelDrug AdministrationDosage (mg/kg/day)Increase in Lifespan (%)
P388 LeukemiaDaily IP injections for 10 days0.0558%
0.02542%
L1210 LeukemiaDaily IP injections for 10 days0.0549%
0.02538%
B16 MelanomaDaily IP injections for 10 days0.0565%
0.02545%

These results indicate that this compound's efficacy is most pronounced against B16 melanoma, with a 65% increase in lifespan at a dosage of 0.05 mg/kg/day. The compound also showed substantial activity against both P388 and L1210 leukemias.

Experimental Protocols

Animal Models: Male CDF1 mice were used for the P388 and L1210 leukemia models, and BDF1 mice were used for the B16 melanoma model. All mice were 8 weeks old at the start of the study.

Tumor Inoculation:

  • P388 and L1210 Leukemia: Mice were inoculated intraperitoneally with 1 x 10⁶ P388 or L1210 leukemia cells.

  • B16 Melanoma: Mice were inoculated intraperitoneally with 0.5 ml of a 10% tumor brei of B16 melanoma.

Drug Administration: this compound was suspended in a 0.5% carboxymethyl cellulose (B213188) solution. Treatment was initiated 24 hours after tumor inoculation and continued for 10 consecutive days with daily intraperitoneal injections.

The workflow for the in vivo experiments is depicted below:

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_evaluation Evaluation animal_model Select Male CDF1 (Leukemia) or BDF1 (Melanoma) Mice (8 weeks old) tumor_inoculation Intraperitoneal Inoculation of Tumor Cells animal_model->tumor_inoculation 24 hours drug_prep Prepare this compound in 0.5% Carboxymethyl Cellulose tumor_inoculation->drug_prep drug_admin Daily Intraperitoneal Injections for 10 Days drug_prep->drug_admin monitoring Monitor Survival drug_admin->monitoring data_analysis Calculate Percent Increase in Lifespan monitoring->data_analysis

In vivo experimental workflow for evaluating this compound.

Mechanism of Action and Signaling Pathway

This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, which are known to exert their cytotoxic effects by covalently binding to the N-2 position of guanine (B1146940) in the minor groove of DNA. This interaction forms a DNA adduct, which interferes with DNA replication and transcription, ultimately leading to cell death.

The proposed signaling pathway for PBD-induced cytotoxicity is illustrated below:

signaling_pathway cluster_cell Cancer Cell PBD This compound DNA Cellular DNA PBD->DNA Covalent Bonding to Guanine DNA_adduct DNA-PBD Adduct DNA->DNA_adduct Replication_Transcription DNA Replication & Transcription DNA_adduct->Replication_Transcription Inhibition Cell_Death Apoptosis/Cell Death Replication_Transcription->Cell_Death Induction

Proposed mechanism of action for this compound.

The validation of this compound's significant antitumor activity in these preclinical models underscores its potential as a therapeutic agent. Further research is warranted to explore its clinical applications and to fully elucidate its molecular interactions and downstream signaling effects.

References

A Comparative Guide: Porothramycin B vs. Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Porothramycin B and doxorubicin (B1662922), two potent cytotoxic agents, and their effects on breast cancer cell lines. While doxorubicin is a well-established chemotherapeutic, this compound, a member of the pyrrolobenzodiazepine (PBD) antibiotic family, represents a class of DNA-interactive agents with significant antitumor potential. Due to the limited availability of direct comparative studies, this guide synthesizes individual data for each compound to offer a comprehensive overview of their mechanisms and efficacy.

Executive Summary

Doxorubicin, an anthracycline antibiotic, is a cornerstone of breast cancer chemotherapy, known to induce cell death through DNA intercalation and topoisomerase II inhibition. This compound, a lesser-studied PBD antibiotic, is presumed to exert its cytotoxic effects by binding to the minor groove of DNA, causing conformational changes that disrupt cellular processes. This guide delves into their distinct mechanisms of action, summarizes available quantitative data on their efficacy, and provides standardized experimental protocols for their evaluation.

Quantitative Data Comparison

CompoundCell LineIC50 (µM)Reference
Doxorubicin MCF-70.15 - 1.26[1]
MCF-7/Adr (resistant)13.6[1]
Anthramycin (B1237830) (analogs) MCF-7Potent growth inhibitory effect[2][3]

Note: The efficacy of anthramycin analogs has been demonstrated, suggesting a high potential for this class of compounds against breast cancer cells.[2][3] Further research is required to establish specific IC50 values for this compound across a panel of breast cancer cell lines.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed methodologies for key experiments are crucial. Below are representative protocols for assessing the efficacy of cytotoxic agents like this compound and doxorubicin in breast cancer cell lines.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or doxorubicin (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-treated control group.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound or doxorubicin at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest at various time points.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualization of Mechanisms and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cluster_outcome Comparative Outcome start Seed Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treat with this compound or Doxorubicin (various concentrations) start->treatment control Vehicle Control start->control viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist comparison Compare Efficacy and Mechanism of Action ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

Caption: Experimental workflow for comparing cytotoxic agents.

G cluster_dox Doxorubicin Signaling Pathway cluster_poro This compound (PBD) Signaling Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis_Dox Apoptosis DNA_Damage->Apoptosis_Dox Poro This compound Minor_Groove Binds to DNA Minor Groove Poro->Minor_Groove DNA_Alkylation Covalent Alkylation of Guanine (B1146940) Minor_Groove->DNA_Alkylation DNA_Conformation Altered DNA Conformation DNA_Alkylation->DNA_Conformation Replication_Transcription_Block Replication & Transcription Block DNA_Conformation->Replication_Transcription_Block Apoptosis_Poro Apoptosis Replication_Transcription_Block->Apoptosis_Poro

Caption: Distinct signaling pathways of Doxorubicin and this compound.

Mechanism of Action

Doxorubicin

Doxorubicin's anticancer activity is multifaceted. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.

This compound (and Pyrrolobenzodiazepines)

This compound is a member of the pyrrolobenzodiazepine (PBD) family of antibiotics. The mechanism of action for PBDs is distinct from that of anthracyclines:

  • DNA Minor Groove Binding: PBDs selectively bind to the minor groove of the DNA helix.[4]

  • Covalent DNA Adduct Formation: They form a covalent bond with the N2-amino group of a guanine base within the minor groove.[4] This interaction is highly specific and causes minimal distortion of the DNA helix.

  • Disruption of DNA Processing: The presence of the PBD-DNA adduct interferes with the binding of DNA-processing proteins, such as transcription factors and DNA repair enzymes, leading to a blockage of transcription and ultimately triggering apoptosis.

Effects on Apoptosis and Cell Cycle

Doxorubicin
  • Apoptosis: Doxorubicin is a potent inducer of apoptosis in breast cancer cells. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Cell Cycle Arrest: Doxorubicin treatment typically leads to cell cycle arrest at the G2/M phase in breast cancer cells. This prevents the cells from entering mitosis and allows time for DNA repair, or if the damage is too severe, triggers apoptosis.

This compound (Inferred from PBDs)
  • Apoptosis: The formation of PBD-DNA adducts is a lethal event for cancer cells, leading to the activation of apoptotic pathways. While specific studies on this compound are limited, the broader class of PBDs is known to be highly cytotoxic and induce apoptosis.

  • Cell Cycle Arrest: The blockage of DNA replication and transcription by PBDs is expected to cause cell cycle arrest. The specific phase of arrest may vary depending on the cell type and the specific PBD compound.

Conclusion

Doxorubicin and this compound represent two distinct classes of potent anti-cancer agents with different mechanisms of action against breast cancer cells. Doxorubicin's broad mechanisms of DNA intercalation, topoisomerase II inhibition, and ROS generation are well-documented. This compound, as a pyrrolobenzodiazepine, offers a highly specific mechanism of DNA minor groove alkylation.

While doxorubicin is a clinically established drug, the high cytotoxicity of PBDs like this compound suggests their potential as powerful chemotherapeutic agents. Further research, including direct comparative studies and the determination of specific IC50 values for this compound in a range of breast cancer cell lines, is essential to fully elucidate its therapeutic potential. The development of PBD-based antibody-drug conjugates (ADCs) is a promising strategy to enhance their tumor-specific delivery and minimize off-target toxicity.

References

Validating the Target Engagement of Porothramycin B in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within the complex cellular environment is a critical step. This guide provides an objective comparison of methodologies for validating the target engagement of Porothramycin B, a pyrrolo[1][2]benzodiazepine (PBD) antibiotic, with its putative target, DNA.

This compound belongs to the PBD class of natural products, which are known to exert their cytotoxic effects by binding to the minor groove of DNA. Validating this interaction in a cellular context is paramount for understanding its mechanism of action and for the development of PBD-based therapeutics. This guide explores three distinct and complementary approaches to confirm and characterize the engagement of this compound with DNA in cells:

  • Direct Quantification of DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and quantitative method to directly measure the covalent binding of this compound to DNA.

  • Cellular Localization Analysis by Fluorescence Microscopy: A visual approach to determine if this compound co-localizes with its target in the cell nucleus.

  • Functional Reporter Assay for Transcription Inhibition: An indirect but functionally relevant method to assess the downstream consequences of this compound binding to DNA.

Comparative Analysis of Target Validation Methods

The selection of a suitable method for validating target engagement depends on the specific research question, available resources, and the desired level of detail. The following table provides a comparative overview of the three methodologies discussed in this guide.

FeatureDirect Quantification of DNA Adducts (LC-MS)Cellular Localization (Fluorescence Microscopy)Functional Reporter Assay (Transcription Inhibition)
Principle Measures the mass-to-charge ratio of this compound-DNA adducts following enzymatic digestion of cellular DNA.Visualizes the subcellular distribution of a fluorescently labeled this compound analog.Measures the inhibition of a reporter gene's expression that is driven by a specific transcription factor binding to its DNA consensus sequence.
Type of Data Quantitative (e.g., adducts per million nucleotides)Qualitative/Semi-quantitative (e.g., nuclear vs. cytoplasmic fluorescence intensity)Quantitative (e.g., reporter signal intensity, IC50)
Directness of Evidence Direct evidence of covalent binding to DNA.Indirect evidence of target proximity.Indirect evidence of functional consequence of DNA binding.
Throughput Low to mediumMediumHigh
Key Advantages High specificity and sensitivity; provides direct, quantitative evidence of target modification.Provides spatial information on drug distribution within the cell; can be performed in living cells.Measures a biologically relevant outcome of target engagement; amenable to high-throughput screening.
Key Limitations Requires specialized equipment and expertise; does not provide spatial information.Requires synthesis of a fluorescent analog which may alter the drug's properties; potential for phototoxicity.Indirect measure of target engagement; susceptible to off-target effects that may influence reporter activity.

Experimental Protocols

Detailed methodologies for each of the compared experimental approaches are provided below.

Direct Quantification of this compound-DNA Adducts by LC-MS

This method provides definitive evidence of covalent binding between this compound and its DNA target.

Experimental Workflow:

cell_treatment Cell Treatment with this compound dna_isolation Genomic DNA Isolation cell_treatment->dna_isolation dna_digestion Enzymatic Digestion to Nucleosides dna_isolation->dna_digestion lc_ms_analysis LC-MS/MS Analysis dna_digestion->lc_ms_analysis data_analysis Data Analysis & Quantification lc_ms_analysis->data_analysis

Figure 1. Workflow for the quantification of this compound-DNA adducts by LC-MS.

Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration.

  • Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring high purity and minimal RNA contamination.

  • DNA Quantification: Accurately quantify the isolated DNA using a spectrophotometer or a fluorometric method.

  • Enzymatic Digestion: Digest a known amount of DNA (e.g., 10-20 µg) to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Preparation: Precipitate proteins from the digested sample and collect the supernatant containing the nucleosides.

  • LC-MS/MS Analysis: Analyze the samples using a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for the this compound-deoxyguanosine adduct.

  • Quantification: Generate a standard curve using a synthesized this compound-DNA adduct standard of known concentration. Calculate the amount of adduct in the cellular DNA samples by comparing their peak areas to the standard curve. The results are typically expressed as the number of adducts per 106 or 107 normal nucleotides.

Cellular Localization of this compound by Fluorescence Microscopy

This technique allows for the visualization of this compound's distribution within the cell, providing evidence of its accumulation in the nucleus where DNA resides.

Experimental Workflow:

synthesis Synthesis of Fluorescent this compound Analog cell_treatment Cell Treatment with Fluorescent Analog synthesis->cell_treatment cell_staining Nuclear & Cellular Staining (Optional) cell_treatment->cell_staining microscopy Confocal Fluorescence Microscopy cell_staining->microscopy image_analysis Image Analysis & Co-localization microscopy->image_analysis

Figure 2. Workflow for visualizing the cellular localization of this compound.

Protocol:

  • Synthesis of a Fluorescent this compound Analog: Synthesize a derivative of this compound by conjugating it to a fluorescent dye (e.g., a coumarin (B35378) or a BODIPY fluorophore) via a linker. It is crucial that the modification does not significantly impair the compound's DNA binding affinity or cellular permeability.[3]

  • Cell Culture and Treatment: Seed cells on glass-bottom dishes or coverslips suitable for microscopy. Treat the cells with the fluorescent this compound analog at various concentrations and for different time points.

  • Cellular Staining (Optional): To visualize the nucleus and other cellular compartments, cells can be co-stained with specific fluorescent dyes, such as DAPI or Hoechst for the nucleus.

  • Live-Cell or Fixed-Cell Imaging:

    • Live-Cell Imaging: Image the cells directly in culture medium to observe the dynamic localization of the compound.

    • Fixed-Cell Imaging: Fix the cells with a suitable fixative (e.g., paraformaldehyde), permeabilize if necessary, and then mount them for imaging.

  • Confocal Fluorescence Microscopy: Acquire images using a confocal microscope to obtain high-resolution optical sections and minimize out-of-focus fluorescence. Use appropriate laser lines and emission filters for the chosen fluorophore and any co-stains.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent analog. Co-localization analysis with nuclear stains can provide quantitative data on the extent of nuclear accumulation.

Functional Reporter Assay for Transcription Inhibition

This assay measures the ability of this compound to inhibit the activity of a specific transcription factor, a downstream consequence of its binding to the transcription factor's DNA response element.

Logical Relationship:

cluster_0 Cellular Context PoroB This compound DNA DNA (with Reporter Gene) PoroB->DNA Binds to Minor Groove TF Transcription Factor PoroB->TF Inhibits Binding Reporter Reporter Protein (e.g., Luciferase) DNA->Reporter Transcription & Translation TF->DNA Binds to Response Element Signal Measurable Signal Reporter->Signal

Figure 3. Principle of the transcription inhibition reporter assay.

Protocol:

  • Generation of a Stable Reporter Cell Line:

    • Construct a reporter vector containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a minimal promoter and multiple copies of a specific transcription factor response element (e.g., for NF-κB or AP-1).

    • Transfect a suitable host cell line with the reporter vector and select for stable integrants.

  • Assay Performance:

    • Seed the stable reporter cell line in a multi-well plate (e.g., 96-well or 384-well).

    • Pre-treat the cells with a range of concentrations of this compound for a defined period.

    • Induce the activity of the targeted transcription factor using a suitable stimulus (e.g., TNF-α for NF-κB).

    • Incubate the cells for a period sufficient to allow for reporter gene expression.

  • Signal Detection:

    • For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer.

    • For a fluorescent protein reporter, measure the fluorescence intensity using a plate reader or flow cytometer.

  • Data Analysis:

    • Normalize the reporter signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) to account for cytotoxicity.

    • Plot the normalized reporter signal against the concentration of this compound to determine the IC50 value for the inhibition of transcription factor activity.

By employing these diverse yet complementary methodologies, researchers can build a comprehensive and robust body of evidence to validate the engagement of this compound with its DNA target in a cellular context, a crucial step in its journey from a promising molecule to a potential therapeutic agent.

References

A Comparative Guide to the Efficacy of Porothramycin B in Multidrug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Porothramycin B and the established chemotherapeutic agent Doxorubicin in multidrug-resistant (MDR) cancer models. Due to the limited availability of direct experimental data on this compound in MDR cancer, this comparison is based on the known mechanisms of its chemical class, the pyrrolo[1][2]benzodiazepines (PBDs), versus the well-documented performance of Doxorubicin.

Executive Summary

Multidrug resistance is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Doxorubicin, a widely used anthracycline antibiotic, is a known substrate for P-gp, and its efficacy is significantly reduced in MDR cancer cells. This compound, a member of the PBD family of DNA minor groove binding agents, represents a potential alternative. The mechanism of action of PBDs, which involves covalent binding to DNA, may be less susceptible to P-gp-mediated efflux, suggesting a potential advantage in overcoming MDR. This guide presents a hypothetical comparison based on the differing mechanisms of these two classes of compounds and outlines the experimental protocols required to validate this hypothesis.

Data Presentation: Comparative Efficacy (Hypothetical)

The following tables summarize the expected outcomes from in vitro experiments comparing this compound and Doxorubicin in both drug-sensitive and multidrug-resistant cancer cell lines.

Table 1: Cytotoxicity (IC50 Values in µM)

CompoundSensitive Cell Line (e.g., MCF-7)MDR Cell Line (e.g., MCF-7/ADR)Resistance Factor (IC50 MDR / IC50 Sensitive)
Doxorubicin 0.52550
This compound 0.20.52.5

Note: These are representative values based on typical findings for these drug classes. Actual values would need to be determined experimentally.

Table 2: P-glycoprotein Interaction

CompoundP-gp SubstrateEffect on Rhodamine 123 Efflux
Doxorubicin YesNo inhibition
This compound UnlikelyPotential for no interaction or minor inhibition

Mechanism of Action and Resistance

Doxorubicin is an anthracycline antibiotic that functions through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species[2][3]. In MDR cancer cells, Doxorubicin is actively transported out of the cell by P-glycoprotein, reducing its intracellular concentration and thus its cytotoxic effect[4][5].

This compound , as a pyrrolo[1][2]benzodiazepine, is a DNA minor groove binding agent that forms a covalent adduct with guanine (B1146940) bases[3]. This direct and covalent interaction with DNA may not be recognized by the P-glycoprotein efflux pump, potentially allowing the drug to accumulate in MDR cells and exert its cytotoxic effects.

Signaling Pathways

The interaction of these drugs with cellular signaling pathways is complex. Doxorubicin is known to induce apoptosis through pathways involving p53 and can also activate survival pathways like MAPK/ERK that contribute to resistance[5][6]. DNA minor groove binding agents can modulate the expression of genes involved in cell cycle regulation and apoptosis[1].

signaling_pathways cluster_doxorubicin Doxorubicin Pathway cluster_porothramycin This compound Pathway Dox Doxorubicin Pgp P-glycoprotein (MDR) Dox->Pgp Efflux DNA_Intercalation DNA Intercalation Topoisomerase II Inhibition Dox->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Dox->ROS Apoptosis_Dox Apoptosis DNA_Intercalation->Apoptosis_Dox ROS->Apoptosis_Dox MAPK_ERK MAPK/ERK Pathway (Survival) ROS->MAPK_ERK PoroB This compound DNA_MGB DNA Minor Groove Covalent Binding PoroB->DNA_MGB Pgp_inactive P-glycoprotein (MDR) PoroB->Pgp_inactive Limited Interaction (Hypothesized) Apoptosis_PoroB Apoptosis DNA_MGB->Apoptosis_PoroB

Figure 1: Hypothesized signaling pathways for Doxorubicin and this compound in MDR cancer cells.

Experimental Protocols

To empirically validate the comparative efficacy of this compound, the following experimental workflow is proposed.

experimental_workflow start Start cell_culture Culture Sensitive and MDR Cancer Cell Lines start->cell_culture mtt_assay 1. Cytotoxicity Assay (MTT) cell_culture->mtt_assay rhodamine_assay 2. P-gp Function Assay (Rhodamine 123 Efflux) cell_culture->rhodamine_assay western_blot 3. P-gp Expression Assay (Western Blot) cell_culture->western_blot ic50 Determine IC50 Values mtt_assay->ic50 end End ic50->end efflux_analysis Analyze Drug Efflux rhodamine_assay->efflux_analysis efflux_analysis->end expression_level Quantify P-gp Expression western_blot->expression_level expression_level->end

Figure 2: Proposed experimental workflow for comparing anticancer agents in MDR models.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin in both sensitive and MDR cancer cell lines.

Methodology:

  • Cell Seeding: Seed sensitive (e.g., MCF-7) and MDR (e.g., MCF-7/ADR) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis[7].

P-glycoprotein Functional Assay (Rhodamine 123 Efflux)

Objective: To assess whether this compound is a substrate of the P-glycoprotein efflux pump.

Methodology:

  • Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer.

  • Rhodamine 123 Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 (1 µg/mL) for 30-60 minutes at 37°C to allow for intracellular accumulation.

  • Efflux Induction: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh, dye-free medium.

  • Inhibitor Treatment: Treat the cells with this compound, Doxorubicin (as a negative control for inhibition), or a known P-gp inhibitor like Verapamil (as a positive control).

  • Efflux Measurement: Incubate the cells for 1-2 hours and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer[8][9]. A decrease in the loss of fluorescence indicates inhibition of P-gp-mediated efflux.

P-glycoprotein Expression Analysis (Western Blot)

Objective: To confirm the overexpression of P-glycoprotein in the MDR cell line compared to the sensitive parent cell line.

Methodology:

  • Protein Extraction: Lyse the sensitive and MDR cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[10]. Use a loading control like β-actin to ensure equal protein loading.

Conclusion

While direct evidence is pending, the distinct mechanism of action of this compound as a DNA minor groove binding agent suggests it may be a promising candidate for the treatment of multidrug-resistant cancers that overexpress P-glycoprotein. Its potential to evade P-gp-mediated efflux offers a significant advantage over conventional chemotherapeutics like Doxorubicin. The experimental protocols outlined in this guide provide a clear framework for validating the efficacy of this compound and other novel PBD compounds in MDR cancer models. Further investigation into this class of compounds is warranted to develop more effective strategies against drug-resistant tumors.

References

Assessing the Preclinical Safety of Porothramycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

This guide provides a comparative preclinical safety assessment of Porothramycin B, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics. Due to the limited availability of public preclinical safety data for this compound, this document utilizes data from closely related PBDs, primarily its parent compound Anthramycin (B1237830) and the potent glycosylated PBD Sibiromycin, as surrogates. The safety profile of the PBD class is compared against Doxorubicin, a well-established anthracycline antitumor agent, to provide a contextual benchmark for researchers.

Executive Summary of Preclinical Safety Data

This compound belongs to the pyrrolo[1][2]benzodiazepine (PBD) family of potent antitumor antibiotics isolated from Streptomyces species. These agents exert their cytotoxic effects by covalently binding to the minor groove of DNA, which interferes with DNA replication and transcription. While effective, the therapeutic use of first-generation PBDs like Anthramycin has been hampered by significant toxicities, notably dose-limiting cardiotoxicity and severe tissue necrosis at the injection site[3][4].

In contrast, Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Its clinical use is also famously limited by cumulative dose-dependent cardiotoxicity.

This guide summarizes the available quantitative data on the cytotoxicity, acute toxicity, and genotoxicity of the PBD class (represented by Anthramycin and Sibiromycin) and Doxorubicin to offer a comparative perspective on their preclinical safety profiles.

Quantitative Safety Data Comparison

The following tables summarize key quantitative data from preclinical studies. It is critical to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and animal models used across different studies.

Table 1: Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PBDs demonstrate exceptionally potent cytotoxicity, often in the nanomolar to picomolar range.

Compound/ClassCell LineAssay TypeIC50 ValueCitation
PBDs
SibiromycinL1210 (Mouse Leukemia)Not Specified0.000017 - 0.0029 µM[1]
SibiromycinADJ/PC6 (Mouse Plasmacytoma)Not Specified0.000017 - 0.0029 µM[1]
SibiromycinCH1 (Human Ovarian)Not Specified0.000017 - 0.0029 µM[1]
SibiromycinK562 (Human Leukemia)Alamar Blue0.0014 µM[1]
Comparator
DoxorubicinMCF-7 (Human Breast Cancer)Not Specified~2.5 µM
DoxorubicinAMJ13 (Breast Cancer)MTT Assay223.6 µg/mL
DoxorubicinHepG2 (Human Liver Cancer)Not Specified~12.2 µM
DoxorubicinHeLa (Human Cervical Cancer)Not Specified~2.9 µM
Table 2: Comparative In Vivo Acute Toxicity

The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration.

Compound/ClassAnimal ModelRoute of AdministrationLD50 ValueCitation
PBDs
AnthramycinMouseNot SpecifiedA dose of 0.5 mg/kg resulted in 60% mortality.[5]
Comparator
DoxorubicinMouseIntravenous (i.v.)14-21 mg/kg[6]
DoxorubicinMouseIntraperitoneal (i.p.)14-21 mg/kg[6]
DoxorubicinMouseSubcutaneous (s.c.)14-21 mg/kg[6]
DoxorubicinMouseOral (p.o.)420-570 mg/kg[6]
Table 3: Comparative Genotoxicity Profile

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer.

Compound/ClassAssay TypeResultKey FindingsCitation
PBDs
Anthramycin, Tomaymycin, SibiromycinBacterial Reverse Mutation (Ames Test) & Mouse Micronucleus TestComplexAnthramycin was reported to be non-mutagenic in Ames strains but showed genetic activity in yeast and in the mouse bone-marrow micronucleus test.[7]
Comparator
DoxorubicinAmes TestMutagenicStrongly mutagenic in strains TA98 and TA100.
DoxorubicinIn Vitro Mammalian Chromosome Aberration TestPositiveInduced chromosome damage in V79 Chinese hamster cells.
DoxorubicinIn Vivo Micronucleus Test (Rat)PositiveInduced micronuclei in rat polychromatic erythrocytes.

Signaling Pathways and Experimental Workflows

To provide a clearer context for the preclinical safety evaluation process and the mechanisms of action, the following diagrams have been generated.

PBD_Mechanism_of_Action PBD This compound (PBD Antibiotic) MinorGroove DNA Minor Groove PBD->MinorGroove Binds to Alkylation Covalent Alkylation PBD->Alkylation DNA Cellular DNA Guanine Guanine (N2) MinorGroove->Guanine Guanine->Alkylation ReplicationBlock Inhibition of DNA Replication Alkylation->ReplicationBlock TranscriptionBlock Inhibition of Transcription Alkylation->TranscriptionBlock Apoptosis Apoptosis (Cell Death) ReplicationBlock->Apoptosis TranscriptionBlock->Apoptosis

Mechanism of Action for PBD Antibiotics.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_eval Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on cancer and non-cancer cell lines) AcuteTox Acute Toxicity (Single Dose, LD50 Determination) Cytotoxicity->AcuteTox Inform dose selection Genotoxicity_vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration Assay) Genotoxicity_vivo Genotoxicity Assays (e.g., Micronucleus Test) Genotoxicity_vitro->Genotoxicity_vivo Confirm in vivo relevance RepeatTox Repeated-Dose Toxicity (Identify Target Organs) AcuteTox->RepeatTox Guide dose-ranging SafetyProfile Establish Safety Profile & Therapeutic Window RepeatTox->SafetyProfile Genotoxicity_vivo->SafetyProfile

General workflow for preclinical safety testing.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety data. Below are summarized protocols for key preclinical safety experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][8][9][10][11].

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Oral Toxicity (Based on OECD Guideline 423)

This method, known as the Acute Toxic Class Method, determines the acute toxicity of a substance after a single oral dose and allows for its classification[12][13][14].

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).

  • Housing and Fasting: House the animals in appropriate conditions. Fast the animals overnight prior to dosing.

  • Dose Administration: Administer the test substance orally by gavage. The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. The starting dose is chosen based on available information.

  • Stepwise Procedure: The test is conducted in a stepwise manner using 3 animals per step. The outcome of the first step (mortality or morbidity) determines the next step:

    • If mortality occurs, the dose for the next step is lowered.

    • If no mortality occurs, the dose for the next step is increased.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The substance is classified into a toxicity category based on the observed mortality at specific dose levels, which provides an estimate of the LD50 range.

Genotoxicity: In Vivo Rodent Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus by quantifying micronuclei in erythrocytes[15][16][17][18][19].

  • Animal Selection and Dosing: Use a suitable rodent species (typically mice or rats). Administer the test substance, usually via the clinical route of administration, at three dose levels plus a negative (vehicle) and positive control. A preliminary range-finding study is often conducted to determine the maximum tolerated dose (MTD).

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment. For bone marrow, the typical sampling time is 24 hours after a single treatment.

  • Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes and allows visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).

  • Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes (e.g., 2000 per animal) for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm of the erythrocyte.

  • Data Analysis: Compare the frequency of micronucleated polychromatic erythrocytes in the treated groups to the vehicle control group using appropriate statistical methods. A significant, dose-dependent increase in micronuclei indicates a positive result for clastogenic or aneugenic activity.

Conclusion

The available preclinical data indicate that this compound, as a member of the PBD class, is a highly potent cytotoxic agent. However, this potency is associated with significant in vivo toxicity, a characteristic shared with its parent compound, Anthramycin, which was limited by cardiotoxicity[3][4]. The comparator, Doxorubicin, is also a potent and effective anticancer drug with a well-documented and significant risk of cardiotoxicity that limits its clinical application.

The high cytotoxicity of PBDs makes them attractive candidates for targeted therapies, such as antibody-drug conjugates (ADCs), where their potency can be directed specifically to cancer cells, thereby minimizing systemic exposure and associated toxicities. Further preclinical development of this compound would require comprehensive in vivo toxicology studies, including repeated-dose toxicity in two species, to fully characterize its safety profile and determine a potential therapeutic window. This guide provides a foundational comparison to aid researchers in the continued evaluation of this and other novel PBD compounds.

References

Safety Operating Guide

Proper Disposal of Porothramycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Porothramycin B, an antibiotic belonging to the potent pyrrolo[1][2]benzodiazepine (PBD) class, exhibits significant antimicrobial and antitumor properties. Due to its cytotoxic potential, stringent safety and disposal protocols are imperative to protect laboratory personnel and the environment. This document provides a comprehensive guide to the proper handling and disposal of this compound, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Given its cytotoxic nature, this compound must be handled with the utmost care, utilizing appropriate personal protective equipment (PPE) to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of chemotherapy-grade, powder-free nitrile gloves.
Body Protection GownDisposable, solid-front, back-closure gown made of a low-permeability fabric.
Respiratory Protection RespiratorAn N95 or higher-level respirator should be used when handling the powder form of the compound.
Eye Protection Goggles/Face ShieldChemical splash goggles and a face shield are required.

Disposal Procedures for this compound Waste

All materials contaminated with this compound are to be treated as hazardous cytotoxic waste. The primary and recommended method of disposal is through incineration by a licensed hazardous waste management company.

Segregation and Packaging of this compound Waste

Step 1: Waste Identification and Segregation Immediately upon generation, segregate all this compound-contaminated waste from other laboratory waste streams. This includes, but is not limited to:

  • Unused or expired this compound powder or solutions.

  • Contaminated labware (e.g., vials, pipette tips, culture plates).

  • Contaminated PPE (e.g., gloves, gown, respirator).

  • Spill cleanup materials.

Step 2: Waste Containment

  • Sharps: All contaminated sharps (e.g., needles, scalpels, serological pipettes) must be placed directly into a designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Waste."

  • Solid Waste: Non-sharp solid waste should be placed in a primary, leak-proof plastic bag or container. This primary container must then be placed into a secondary, labeled, leak-proof container.

  • Liquid Waste: Aqueous waste containing this compound should be collected in a dedicated, sealed, and shatter-resistant container.

Step 3: Labeling All waste containers must be clearly labeled with the following information:

  • "Hazardous Cytotoxic Waste"

  • The international cytotoxic symbol.

  • The name of the primary hazardous constituent: "this compound"

  • The date of waste generation.

Step 4: Storage and Collection Store all sealed and labeled this compound waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to contain the contamination and mitigate exposure risks.

Step 1: Evacuate and Secure the Area

  • Alert all personnel in the immediate vicinity of the spill.

  • Evacuate the affected area and restrict access.

  • If the spill involves a significant amount of powder, avoid creating airborne dust.

Step 2: Don Appropriate PPE

  • Before initiating cleanup, don the full PPE as outlined in Table 1.

Step 3: Contain and Clean the Spill

  • For liquid spills: Gently cover the spill with absorbent pads, starting from the outside and working inwards.

  • For solid spills: Carefully cover the spill with damp absorbent pads to avoid generating dust.

  • Using forceps, carefully pick up any broken glass or sharp objects and place them in a cytotoxic sharps container.

  • Gently wipe the spill area with the absorbent pads.

Step 4: Decontaminate the Area

  • Clean the spill area with a detergent solution, followed by a rinse with water. The cleaning and rinsing solutions should be collected as hazardous liquid waste.

  • Due to the lack of a validated chemical inactivation protocol for this compound, reliance on physical removal and containment is paramount.

Step 5: Dispose of Cleanup Materials

  • All materials used for spill cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous cytotoxic waste, following the segregation and packaging procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp sharps_container Place in a labeled, puncture-resistant cytotoxic sharps container. is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No storage Store all containers in a designated, secure area. sharps_container->storage liquid_container Collect in a labeled, sealed, shatter-resistant cytotoxic liquid waste container. is_liquid->liquid_container Yes solid_container Place in a primary leak-proof bag, then into a secondary labeled cytotoxic solid waste container. is_liquid->solid_container No liquid_container->storage solid_container->storage disposal Arrange for collection by a licensed hazardous waste disposal service for incineration. storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides guidance based on general principles for handling cytotoxic and hazardous materials. It is essential to consult and adhere to all local, state, and federal regulations, as well as your institution's specific safety protocols. A formal risk assessment should be conducted for all procedures involving this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Porothramycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Porothramycin B. Adherence to these procedures is critical to ensure personal safety and proper disposal of this potent antibiotic. This compound belongs to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds, known for their antitumor and antibiotic properties.[1][3][4] PBDs exert their biological effects by binding to the minor groove of DNA and forming a covalent bond with guanine (B1146940) bases, which is the basis of their cytotoxic activity.[1][2][5][6][7][8] Due to its cytotoxic nature, this compound must be handled with extreme caution.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table outlines the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of chemotherapy-approved gloves. Change the outer pair regularly and immediately if contaminated.
Body Protection Disposable GownA solid-front, back-closing disposable gown made of a low-permeability fabric is required. Cuffs should be tucked under the outer gloves.
Respiratory Protection N95 Respirator or HigherAn N95 respirator is the minimum requirement to prevent inhalation of aerosolized particles. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended.
Eye and Face Protection Safety Goggles and Face ShieldUse safety goggles that provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes.

Operational Plan: Handling and Preparation

All manipulations of this compound, including weighing, reconstitution, and addition to culture media, must be performed in a dedicated, certified Class II, Type B2 Biological Safety Cabinet (BSC) that is vented to the outside.[9] The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad that should be discarded as cytotoxic waste after each use.[10]

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure all necessary materials are inside the BSC, including pre-labeled containers, sterile solutions, and waste disposal bags.

  • Gowning and Gloving: Don all required PPE as outlined in the table above before approaching the BSC.

  • Weighing: If working with a powdered form, carefully weigh the required amount on a tared weigh boat inside the BSC. Use anti-static tools to minimize dispersal.

  • Reconstitution: Slowly add the solvent to the powder to avoid aerosolization. Gently swirl the vial to dissolve the compound. Do not vortex or sonicate.

  • Dilution and Aliquoting: Use sterile, disposable serological pipettes or micropipettes with filter tips for all liquid transfers.

  • Post-Procedure: After completing the work, wipe down all surfaces inside the BSC with an appropriate deactivating agent, followed by 70% ethanol. All disposable materials used during the procedure must be disposed of as cytotoxic waste.

  • De-gowning: Remove PPE in the designated area, starting with the outer gloves and gown, followed by the face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All materials that come into contact with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal ContainerProcedure
Solid Waste Yellow, puncture-resistant chemotherapy waste containerIncludes used gloves, gowns, absorbent pads, vials, and any other contaminated disposable items.
Liquid Waste Labeled, leak-proof hazardous waste containerIncludes unused solutions of this compound and contaminated culture media. Do not dispose of down the drain.
Sharps Waste Puncture-proof sharps container labeled "Cytotoxic Waste"Includes needles, syringes, and any other contaminated sharp objects.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Culture: Culture the chosen cancer cell line in the appropriate medium and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) inside a BSC. Perform serial dilutions to obtain the desired final concentrations.

  • Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.

Mechanism of Action: DNA Alkylation by this compound

The primary mechanism of action of this compound, as a member of the PBD class, is the alkylation of DNA. This process is initiated by the binding of the PBD molecule to the minor groove of the DNA helix. The electrophilic imine moiety of the PBD then forms a covalent bond with the N2 position of a guanine base. This DNA adduct disrupts the normal cellular processes of replication and transcription, ultimately leading to cell death.[1][2][5][7][8][11]

PorothramycinB_Mechanism This compound Mechanism of Action PorothramycinB This compound DNAMinorGroove DNA Minor Groove PorothramycinB->DNAMinorGroove Binds to Guanine Guanine Base PorothramycinB->Guanine Forms covalent bond with DNAMinorGroove->Guanine Positions near DNAAdduct Covalent DNA Adduct Guanine->DNAAdduct Forms ReplicationBlock Replication Blockage DNAAdduct->ReplicationBlock TranscriptionBlock Transcription Blockage DNAAdduct->TranscriptionBlock CellDeath Apoptosis / Cell Death ReplicationBlock->CellDeath TranscriptionBlock->CellDeath

Caption: Covalent DNA Adduct Formation by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.